8-Bromo-6-methoxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130788. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVLWCWCLMAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299446 | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-36-3 | |
| Record name | 50488-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Bromo-6-methoxyquinoline physical properties
An In-Depth Technical Guide to the Physical Properties of 8-Bromo-6-methoxyquinoline
This technical guide provides a comprehensive overview of the core physical properties of this compound, a quinoline derivative of interest in medicinal chemistry and organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and illustrates the relationships between these characteristics.
Core Physical and Chemical Data
This compound is a halogenated heterocyclic aromatic compound. Its fundamental physical and chemical identifiers are summarized below.
| Property | Value |
| CAS Number | 50488-36-3[1][2][3] |
| Molecular Formula | C₁₀H₈BrNO[1][2][3] |
| Molecular Weight | 238.08 g/mol [1] |
| Appearance | Solid (specific color not widely reported) |
| Melting Point | 65-66 °C[2] |
| Boiling Point | 329 °C at 760 mmHg[2] |
| Density | 1.516 g/cm³[2] |
| Flash Point | 152.8 °C[2] |
| Refractive Index | 1.64[2] |
| XLogP3 (Lipophilicity) | 2.7[2] |
| Polar Surface Area (PSA) | 22.1 Ų[2] |
Solubility Profile
While specific quantitative solubility data is not extensively published, the structural characteristics of this compound—a heterocyclic aromatic system—suggest it has low aqueous solubility.[4] For in-vitro biological assays, it is common practice to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), which is then serially diluted into an aqueous buffer.[4]
Experimental Protocols
The physical properties listed above are determined through standardized laboratory procedures. The methodologies for two key properties are detailed below.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline compound is a critical indicator of its purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[6] The capillary method is a common and reliable technique for this measurement.[7]
Methodology:
-
Sample Preparation: The compound must be thoroughly dried to remove any residual solvent. It is then finely crushed into a powder using a mortar and pestle.[7]
-
Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at one end). The tube is tapped gently or dropped through a larger glass tube to pack the sample tightly into the bottom, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation:
-
A rapid initial heating is performed to determine an approximate melting point.[5]
-
The apparatus is allowed to cool. A second, careful determination is then conducted, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.
-
-
Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.
Qualitative Solubility Determination
Solubility tests are performed to understand a compound's behavior in various solvents, which provides insight into its polarity and the presence of ionizable functional groups.[8]
Methodology:
-
Sample and Solvent Measurement: Approximately 20-30 mg of the solid compound is placed into a small test tube.
-
Solvent Addition: 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol) is added in small portions.[9]
-
Mixing and Observation: After each addition, the test tube is shaken vigorously for 10-20 seconds.[10] The sample is observed to determine if it has dissolved. A compound is generally considered "soluble" if it dissolves completely.
-
Classification:
-
Water Solubility: Indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper to identify acidic or basic properties.[8]
-
5% HCl Solubility: Solubility in dilute acid suggests the presence of a basic functional group (e.g., an amine).[9]
-
5% NaOH Solubility: Solubility in dilute base suggests the presence of an acidic functional group.[9]
-
Organic Solvent Solubility: Solubility in nonpolar solvents like diethyl ether or hexane suggests a predominantly nonpolar character, following the "like dissolves like" principle.[10]
-
Visualization of Physicochemical Characteristics
The following diagram illustrates the logical relationship between this compound and its key physical properties.
Caption: Logical map of this compound's physical properties.
References
- 1. Buy this compound | 50488-36-3 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 95.0%, 100mg [scisupplies.eu]
- 4. benchchem.com [benchchem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline
This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in medicinal chemistry.
Chemical Structure and Properties
This compound is a substituted quinoline molecule. The core structure is a bicyclic aromatic heterocycle, with a bromine atom attached at the 8th position and a methoxy group at the 6th position.
Image of this compound Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50488-36-3 | [1][2] |
| Molecular Formula | C10H8BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 65-66 °C | [2] |
| Boiling Point | 329 °C at 760 mmHg | [2] |
| Density | 1.516 g/cm³ | [2] |
| SMILES | COC1=CC(=C2C(=C1)C=CC=N2)Br | [1] |
| InChI | InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While detailed spectra are best sourced from dedicated databases, typical expected data are summarized below. Spectroscopic data including 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound are available from suppliers like ChemicalBook.[3]
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons on the quinoline core and a singlet for the methoxy group protons. |
| ¹³C NMR | Expected signals for the ten carbon atoms of the quinoline ring and the methoxy group. |
| IR Spectroscopy | Characteristic absorption bands for aromatic C-H, C=C, C=N stretching, and C-O and C-Br bond vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C10H8BrNO, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 6-methoxyquinoline. The methoxy group at the 6-position is an ortho-, para-director. However, due to steric hindrance at the 5-position from the fused ring system, bromination is directed to the 8-position.
Synthetic Workflow
References
Technical Guide: 8-Bromo-6-methoxyquinoline
CAS Number: 50488-36-3
This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a quinoline derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, characterization, and potential biological activities.
Chemical and Physical Properties
This compound is a halogenated derivative of 6-methoxyquinoline.[1] The introduction of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring confers unique physicochemical properties that are pivotal to its biological activities.[1]
| Property | Value | Reference(s) |
| CAS Number | 50488-36-3 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |
| Molecular Weight | 238.08 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 65-66 °C | [2] |
| Boiling Point | 329 °C at 760 mmHg | [2] |
| Density | 1.516 g/cm³ | [2] |
| Flash Point | 152.8 °C | [2] |
| Refractive Index | 1.64 | [2] |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. Low water solubility is expected. | [4][5] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct bromination of 6-methoxyquinoline. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 5% aqueous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous chloroform or dichloromethane.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture dropwise over a period of 10-15 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.[5]
Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following table summarizes the expected spectroscopic data based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the quinoline ring system will appear in the downfield region (typically δ 7.0-9.0 ppm). The methoxy group protons will be a singlet at around δ 3.9-4.1 ppm. |
| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline ring and the methoxy group. The carbon attached to the bromine will be shifted downfield. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion [M]⁺ and [M+2]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the quinoline core, and C-O stretching of the methoxy ether. |
Applications in Drug Discovery and Development
This compound serves as a versatile scaffold in medicinal chemistry, with potential applications as an antimalarial and anticancer agent.[1]
Antimalarial Activity
Quinoline-based compounds have a long history as antimalarial drugs. The 8-aminoquinoline class, in particular, is effective against the liver stages of the Plasmodium parasite.[6] The proposed mechanism of action for 8-aminoquinolines involves their metabolic activation within the parasite to reactive quinone-imine intermediates. These intermediates can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage and parasite death.[6]
Proposed Antimalarial Mechanism of Action
Caption: Proposed mechanism of antimalarial action for 8-aminoquinoline derivatives.
Potential Anticancer Activity
Several quinoline derivatives have demonstrated potent anticancer activities. One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[7] Structurally related methoxy-quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8] It is plausible that this compound or its derivatives could exhibit similar inhibitory effects.
Proposed Anticancer Signaling Pathway Inhibition
Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR signaling pathway.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(50488-36-3) 1H NMR spectrum [chemicalbook.com]
- 5. acgpubs.org [acgpubs.org]
- 6. GtR [gtr.ukri.org]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a halogenated derivative of quinoline. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry and drug development, particularly focusing on its role as a key scaffold for pharmacologically active compounds.
Core Data and Physical Properties
This compound is a solid organic compound whose structural and physical characteristics are foundational to its use in chemical synthesis and research.
| Property | Value |
| Molecular Weight | 238.08 g/mol [1] |
| Molecular Formula | C₁₀H₈BrNO[1][2] |
| CAS Number | 50488-36-3[1][2] |
| IUPAC Name | This compound[1] |
| Melting Point | 65-66 °C[2] |
| Boiling Point | 329 °C at 760 mmHg[2] |
| Density | 1.516 g/cm³[2] |
| Appearance | Solid |
| SMILES | COC1=CC(=C2C(=C1)C=CC=N2)Br[1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the electrophilic bromination of its precursor, 6-methoxyquinoline. The following protocol is adapted from established methodologies for the bromination of 8-substituted quinolines.[3]
Objective: To synthesize this compound via direct bromination of 6-methoxyquinoline.
Materials and Reagents:
-
6-methoxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel or Alumina for column chromatography
-
Ethyl acetate (AcOEt) / Hexane mixture
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 6-methoxyquinoline (1.0 equivalent) in distilled dichloromethane (CH₂Cl₂).
-
Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in CH₂Cl₂. Add this solution dropwise to the 6-methoxyquinoline solution over a period of 10-15 minutes at ambient temperature.
-
Reaction Monitoring: Stir the reaction mixture in the dark for 48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (3 times) to neutralize any remaining HBr and quench unreacted bromine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using column chromatography on alumina or silica gel. Elute with an ethyl acetate/hexane gradient (e.g., 1:3) to isolate the pure this compound.[3]
References
Technical Guide: Physicochemical Properties of 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 8-Bromo-6-methoxyquinoline, a compound of interest in medicinal chemistry and organic synthesis. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. Additionally, safety information and a representative synthetic workflow are provided to ensure safe handling and contextual understanding of this compound.
Core Physicochemical Data
The essential physical properties of this compound (CAS No: 50488-36-3) are summarized in the table below for quick reference and comparison.
| Property | Value | Units |
| Melting Point | 65-66 | °C[1] |
| Boiling Point | 329 | °C at 760 mmHg[1] |
| Molecular Formula | C₁₀H₈BrNO | - |
| Molecular Weight | 238.08 | g/mol [2] |
| Density | 1.516 | g/cm³[1] |
| Flash Point | 152.8 | °C[1] |
| Refractive Index | 1.64 | -[1] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform heating.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 1-2 mm in height.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid for heating bath (e.g., paraffin oil)
Procedure (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample (if this compound were liquid at room temperature, or a solution) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a heating liquid, such as paraffin oil.[3]
-
Heating: The side arm of the Thiele tube is gently heated.[3] As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the substance at the current atmospheric pressure.[3]
Synthesis Workflow
While a direct, detailed synthesis protocol for this compound was not found in the immediate search, a representative workflow for the bromination of a substituted quinoline is presented below. This illustrates a common synthetic route to related compounds.
Caption: A representative synthesis workflow for the bromination of a substituted quinoline.
Safety Precautions
This compound is a chemical compound that should be handled with appropriate safety measures in a laboratory setting. The following hazard and precautionary statements are associated with this compound:
Hazard Statements (H-phrases): [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases): [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
An In-depth Technical Guide on the Solubility of 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
8-Bromo-6-methoxyquinoline is a substituted quinoline derivative that holds potential in various research and development areas, including medicinal chemistry.[1] Its utility is, however, intrinsically linked to its physicochemical properties, with solubility being a critical parameter influencing bioavailability, formulation, and in-vitro assay design. A thorough understanding of its solubility characteristics is therefore paramount for its effective application.
Physicochemical Properties of this compound
While comprehensive solubility data is pending experimental determination, the known physical and chemical properties of this compound are summarized below. These properties provide foundational knowledge for handling the compound and for designing solubility studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1][2] |
| CAS Number | 50488-36-3 | [1][2] |
| Appearance | Not explicitly stated; likely a solid | |
| Melting Point | 65-66 °C | [2] |
| Boiling Point | 329 °C at 760 mmHg | [2] |
| Density | 1.516 g/cm³ | [2] |
| XLogP3 | 2.7 | [2] |
Solubility Profile (Hypothetical Data Presentation)
As previously noted, specific experimental solubility data for this compound is not currently published. However, when such data is generated, it is recommended to be presented in a clear and structured format as exemplified in Table 2. This allows for easy comparison of solubility in different solvent systems and at various temperatures.
Table 2: Illustrative Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |
| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |
| N,N-dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask / HPLC |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[3]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.
-
Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve by plotting signal response against concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]
-
-
Sample Processing and Analysis:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the excess solid.[4]
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.[4]
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using the same analytical method as for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of compound solubility.[4]
Strategies for Solubility Enhancement
Given that many quinoline derivatives exhibit low aqueous solubility, it may be necessary to employ strategies to enhance the solubility of this compound for certain applications.[5]
-
pH Adjustment: As a quinoline derivative, this compound is a weak base. Decreasing the pH of the solution may lead to protonation of the quinoline nitrogen, forming a more soluble salt.[5][6]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) such as DMSO, ethanol, methanol, or DMF can increase solubility by reducing the polarity of the aqueous medium.[5][7]
-
Use of Excipients: Surfactants, cyclodextrins, and other formulation excipients can be used to increase the apparent solubility of poorly soluble compounds.
Decision Workflow for Solubility Enhancement
References
- 1. Buy this compound | 50488-36-3 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: ¹H NMR Spectral Analysis of 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectral data for 8-Bromo-6-methoxyquinoline. Due to the absence of publicly available, detailed experimental ¹H NMR data for this specific compound in the conducted searches, this document presents a hypothetical, yet representative, dataset based on the analysis of structurally similar quinoline derivatives. This guide outlines the expected spectral characteristics, a detailed experimental protocol for acquiring such data, and a logical workflow for its analysis.
¹H NMR Spectral Data
The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These values are predicted based on known substituent effects on the quinoline ring system. The numbering of the quinoline ring is standard, with the nitrogen atom at position 1.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.85 | dd | J = 4.2, 1.7 |
| H-3 | 7.45 | dd | J = 8.4, 4.2 |
| H-4 | 8.10 | dd | J = 8.4, 1.7 |
| H-5 | 7.20 | d | J = 2.5 |
| H-7 | 7.85 | d | J = 2.5 |
| OCH₃ | 3.95 | s | - |
Experimental Protocol
The following is a standard experimental protocol for obtaining the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer should be locked to the deuterium signal of the CDCl₃ solvent.
-
The sample temperature should be maintained at 298 K.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical acquisition parameters would include:
-
Spectral width: 16 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16 to 64 (depending on sample concentration)
-
4. Data Processing:
-
The raw data (Free Induction Decay, FID) should be Fourier transformed.
-
Apply a line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
Visualization of Analytical Workflow
The logical workflow for the ¹H NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for ¹H NMR spectral analysis.
Structure-Spectrum Correlation
The following diagram illustrates the correlation between the protons of this compound and their expected signals in the ¹H NMR spectrum.
Caption: Correlation of protons to NMR signals.
An In-depth Technical Guide on the 13C NMR Chemical Shifts of 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-Bromo-6-methoxyquinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, the chemical shifts presented herein are predicted based on a comparative analysis of structurally related quinoline derivatives. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated by analyzing the substituent effects of bromine and methoxy groups on the quinoline scaffold, drawing comparisons with known data for compounds such as 6-bromoquinoline, 8-bromoquinoline, and various methoxy-substituted quinolines. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150.5 |
| C-3 | ~122.0 |
| C-4 | ~135.8 |
| C-4a | ~147.5 |
| C-5 | ~129.5 |
| C-6 | ~158.0 (substituted with -OCH₃) |
| C-7 | ~105.0 |
| C-8 | ~118.0 (substituted with -Br) |
| C-8a | ~144.0 |
| -OCH₃ | ~56.0 |
Note: These are predicted values and may vary from experimentally determined shifts.
Molecular Structure and Numbering
The quinoline ring system is numbered systematically to allow for unambiguous assignment of the NMR signals. The structure and numbering of this compound are depicted in the diagram below.
Caption: Molecular structure and numbering of this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standardized protocol for the acquisition of ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are observed, filter the solution through a small plug of glass wool inserted into the pipette during the transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
II. NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is required.
-
Number of Scans (NS): A minimum of 128 scans is recommended. The number of scans should be increased for dilute samples to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Peak Picking and Integration: The chemical shift of each peak is determined. While integration of ¹³C NMR signals is not always as straightforward as in ¹H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide an estimate of the relative number of carbon atoms if appropriate experimental parameters are used.
-
Structural Assignment: The predicted chemical shifts in Table 1 can be used as a guide to assign the observed peaks to the corresponding carbon atoms in the this compound molecule. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation.
Caption: Workflow for the ¹³C NMR analysis of this compound.
Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectrum of 8-Bromo-6-methoxyquinoline
For Immediate Release
A Comprehensive Analysis of the Infrared Spectroscopic Profile of 8-Bromo-6-methoxyquinoline for Researchers and Drug Development Professionals
This technical guide provides a detailed interpretation of the infrared (IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the vibrational modes of its constituent functional groups, this document serves as a crucial reference for the identification, characterization, and quality control of this molecule.
Predicted Infrared Absorption Data
The following table summarizes the predicted infrared absorption bands for this compound. These assignments are based on established group frequencies for aromatic, heteroaromatic, and substituted organic compounds. The exact position of the peaks can be influenced by the molecular environment and sample preparation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100–3000 | Medium | C-H Stretching | Aromatic (Quinoline Ring) |
| 2988–2880 | Medium | Asymmetric & Symmetric C-H Stretching | Methoxy (-OCH₃) |
| 1617–1507 | Strong | C=C and C=N Stretching | Quinoline Ring System |
| 1473–1374 | Medium | C-H Bending/Scissoring | Methoxy (-OCH₃) & Quinoline Ring |
| 1307–1278 | Strong | Asymmetric C-O-C Stretching | Aryl Ether (Methoxy Group) |
| 1157-1165 | Medium | CH₃ Rocking | Methoxy (-OCH₃)[1] |
| 900–675 | Strong | Out-of-plane C-H Bending | Substituted Aromatic Ring |
| 690–515 | Medium | C-Br Stretching | Bromo-aromatic |
Experimental Protocol: Acquiring the Infrared Spectrum
The infrared spectrum of a solid sample like this compound can be obtained using standard laboratory procedures. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[2][3][4]
Objective: To prepare a solid sample of this compound in a KBr pellet for analysis by transmission Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[3] Grind the KBr in an agate mortar to a fine powder. Add the sample to the mortar and continue grinding until a homogenous, fine powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[2]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[5][6] This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.[2][3]
-
Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample holder to account for atmospheric and instrumental interferences.[2]
-
Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Data Processing: Process the resulting spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
An alternative method is the Nujol Mull technique , where the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[7][8][9] This method is quicker but will introduce the C-H absorption bands of Nujol into the spectrum, which may obscure sample peaks in those regions.[8][10]
Interpretation Workflow
The following diagram illustrates the logical process for interpreting the IR spectrum of this compound.
Detailed Spectral Analysis
-
Aromatic C-H Stretching (3100–3000 cm⁻¹): The presence of bands in this region is a clear indication of the aromatic nature of the quinoline ring. These absorptions are typically of medium intensity.
-
Methoxy Group Vibrations: The methoxy (-OCH₃) group is identified by several characteristic peaks. The asymmetric and symmetric stretching of the C-H bonds in the methyl group appear in the 2988–2880 cm⁻¹ range.[1] A strong absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is expected between 1307-1278 cm⁻¹. Furthermore, C-H bending and rocking vibrations of the methyl group can be observed in the 1473–1374 cm⁻¹ and 1157-1165 cm⁻¹ regions, respectively.[1]
-
Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of strong bands in the 1617–1507 cm⁻¹ region.[11] These are characteristic of aromatic and heteroaromatic rings.
-
C-H Bending Vibrations: In-plane bending vibrations of the aromatic C-H bonds and the methoxy C-H bonds occur in the 1473–1374 cm⁻¹ range. The out-of-plane C-H bending vibrations, found between 900-675 cm⁻¹, are particularly diagnostic of the substitution pattern on the aromatic rings.[12]
-
C-Br Stretching (690–515 cm⁻¹): The presence of a bromine atom attached to the aromatic ring is confirmed by a medium intensity band in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.[12][13][14]
This comprehensive guide provides the necessary data and protocols for the accurate interpretation of the IR spectrum of this compound, facilitating its unambiguous identification and characterization in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. azom.com [azom.com]
- 7. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 8. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-Bromo-6-methoxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed theoretical framework for the mass spectrometry fragmentation of 8-bromo-6-methoxyquinoline. In the absence of specific, published experimental data for this exact molecule, the following analysis is predictive, based on established fragmentation principles of quinoline derivatives, methoxy-aromatic compounds, and halogenated aromatic systems.
Introduction
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. Understanding its behavior under mass spectrometry is crucial for its identification and characterization in various research and development settings. Mass spectrometry, a powerful analytical technique, provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. This guide will focus on the predicted fragmentation pattern of this compound, primarily under Electron Ionization (EI), which is a hard ionization technique that induces extensive fragmentation.
The molecular formula for this compound is C₁₀H₈BrNO[1][2]. Its monoisotopic mass is approximately 236.979 g/mol [1][2]. A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak for any bromine-containing fragment, where the M and M+2 ions appear in a roughly 1:1 intensity ratio[3].
Predicted Fragmentation Pathways
Upon electron impact, this compound will form a molecular ion (M⁺˙). This high-energy radical cation will then undergo a series of fragmentation reactions. The primary fragmentation pathways are predicted to be initiated by the substituents on the quinoline ring: the methoxy group and the bromine atom.
The fragmentation of methoxy-substituted aromatic compounds often proceeds through the loss of a methyl radical (•CH₃) to form a more stable cation, followed by the elimination of a neutral carbon monoxide (CO) molecule[3][4]. For monomethoxyquinolines, a dominant fragmentation pattern involves the loss of a methyl radical (M-15) followed by the loss of CO (M-43)[4]. Halogenated aromatic compounds typically undergo fragmentation through the loss of the halogen radical or a hydrogen halide molecule[3]. The stable quinoline ring system itself can also fragment, often by the loss of hydrogen cyanide (HCN)[5].
Based on these principles, the following fragmentation pathways are proposed for this compound:
-
Pathway A: Loss of Methyl Radical and Carbon Monoxide: The molecular ion first loses a methyl radical from the methoxy group to form a resonance-stabilized cation. This is often a favorable fragmentation route for methoxy aromatics[4]. This initial fragment can then lose a molecule of carbon monoxide.
-
Pathway B: Loss of Bromine Radical: The molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical. This is a common fragmentation for bromo-aromatic compounds[3].
-
Pathway C: Ring Fragmentation: The quinoline ring itself may fragment, typically after one of the initial substituent losses. A characteristic fragmentation of the quinoline core is the loss of HCN[5].
These pathways are illustrated in the diagram below.
Figure 1: Predicted fragmentation pathways for this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed origins. The m/z values for bromine-containing fragments are given as a pair representing the ⁷⁹Br and ⁸¹Br isotopes.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Formula | Proposed Fragmentation | Notes |
| 237 / 239 | [C₁₀H₈BrNO]⁺˙ | Molecular Ion (M⁺˙) | Exhibits the characteristic 1:1 isotopic pattern for bromine. |
| 222 / 224 | [C₉H₅BrNO]⁺ | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. Expected to be a significant peak. |
| 194 / 196 | [C₈H₅BrN]⁺ | [M - •CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - •CH₃]⁺ fragment. |
| 167 / 169 | [C₇H₄Br]⁺ | [M - •CH₃ - CO - HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring structure. |
| 158 | [C₁₀H₈NO]⁺ | [M - •Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 143 | [C₉H₅NO]⁺ | [M - •Br - •CH₃]⁺ | Loss of a methyl radical from the [M - •Br]⁺ fragment. |
| 115 | [C₈H₅N]⁺ | [M - •Br - •CH₃ - CO]⁺ | Loss of CO from the [M - •Br - •CH₃]⁺ fragment. |
Detailed Experimental Protocol
This section outlines a general procedure for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
4.1 Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4.2 Gas Chromatography (GC) Method
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4.3 Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: 2-3 scans/second.
-
Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the solvent peak from entering the mass spectrometer.
The workflow for this experimental protocol is depicted in the diagram below.
Figure 2: General workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by fragmentation pathways initiated at its methoxy and bromo substituents. Key fragments are expected to correspond to the loss of a methyl radical, carbon monoxide, and a bromine radical. The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing ions. The provided theoretical fragmentation pattern and experimental protocol serve as a robust guide for researchers working on the identification and characterization of this compound. Experimental verification is necessary to confirm these predicted fragmentation pathways and the relative abundances of the resulting ions.
References
Synthesis of 8-Bromo-6-methoxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 8-bromo-6-methoxyquinoline, a key intermediate in the development of various pharmacologically active compounds. Due to the regiochemical challenges associated with the direct bromination of 6-methoxyquinoline, this guide focuses on a robust multi-step synthesis employing the Skraup reaction with a pre-functionalized aniline precursor. This method offers superior control over the final product's isomeric purity.
This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic and analytical workflows to facilitate a clear understanding of the process.
Synthetic Strategy Overview
Direct electrophilic bromination of 6-methoxyquinoline predominantly yields the 5-bromo isomer, making it an unsuitable method for the regioselective synthesis of this compound. To overcome this, a multi-step approach is employed, beginning with the synthesis of the key intermediate, 2-bromo-4-methoxyaniline. This substituted aniline is then subjected to a Skraup reaction to construct the desired quinoline ring system with the bromine atom correctly positioned at the 8-position.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 5-7 | Colorless to yellow liquid |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | C₆H₂Br₄O | 409.70 | 125-130 | Yellow to orange crystalline powder |
| 2-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | 56.5-58 | Brown-yellow powder[1] |
| Glycerol | C₃H₈O₃ | 92.09 | 18.2 | Colorless, viscous liquid |
| Ferrous sulfate heptahydrate | FeSO₄·7H₂O | 278.01 | 64 | Blue-green crystals |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | Pale yellow, oily liquid |
| This compound | C₁₀H₈BrNO | 238.08 | 65-66 [2] | Off-white to pale yellow solid |
Table 2: Summary of Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Synthesis of 2-Bromo-4-methoxyaniline | 2-Methoxyaniline, 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene chloride | -10 to room temperature | ~2-3 | ~96[3] |
| Skraup Reaction | 2-Bromo-4-methoxyaniline, Glycerol, Sulfuric acid, Nitrobenzene, Ferrous sulfate | None | 140-150 (oil bath) | 3-4 | Variable |
Experimental Protocols
Synthesis of 2-Bromo-4-methoxyaniline
This procedure is adapted from a known method for the regioselective bromination of anilines.[3]
Materials:
-
2-Methoxyaniline (o-anisidine)
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone
-
Methylene chloride (CH₂Cl₂)
-
2N Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in methylene chloride.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) to the chilled solution, ensuring the temperature is maintained below -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture sequentially with 2N sodium hydroxide solution (2 x volume of CH₂Cl₂) and water (2 x volume of CH₂Cl₂).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with methylene chloride, to yield 2-bromo-4-methoxyaniline as a solid.[3]
Synthesis of this compound via Skraup Reaction
This protocol is a modified Skraup synthesis, adapted from procedures for similar substituted anilines.[4][5]
Materials:
-
2-Bromo-4-methoxyaniline
-
Glycerol
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Steam distillation apparatus
-
Potassium carbonate (K₂CO₃)
-
Distillation apparatus
Procedure:
-
Caution: The Skraup reaction is highly exothermic and can become violent if not controlled. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix 2-bromo-4-methoxyaniline (1.0 eq), glycerol (approx. 3.0 eq), and nitrobenzene (as an oxidizing agent).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150 °C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and then neutralize it with a sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude this compound.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Dry the crude product over anhydrous potassium carbonate and then purify by distillation under reduced pressure.
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for synthesis and analysis.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (238.08 g/mol ). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the methoxy group, C=C and C=N stretching of the quinoline ring, and C-H stretching of the aromatic and methyl groups.
Conclusion
The synthesis of this compound from 6-methoxyquinoline is best achieved through a multi-step process involving the preparation of 2-bromo-4-methoxyaniline followed by a Skraup reaction. This approach ensures the desired regiochemistry of the final product. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, enabling the reliable synthesis and characterization of this important chemical intermediate.
References
The Bromination of 6-Methoxyquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bromination of 6-methoxyquinoline, a key reaction in the synthesis of various pharmacologically active compounds. The document outlines the underlying mechanism, regioselectivity, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Core Mechanism: Electrophilic Aromatic Substitution
The bromination of 6-methoxyquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The quinoline ring system, particularly the benzene ring portion, is susceptible to attack by electrophiles due to its electron-rich nature. The methoxy group (-OCH3) at the 6-position is a strong activating group, donating electron density to the aromatic ring through resonance, thereby facilitating the electrophilic attack.
The reaction is highly regioselective. The activating effect of the methoxy group preferentially directs the incoming electrophile (bromonium ion, Br+) to the ortho and para positions. In the case of 6-methoxyquinoline, the C5 and C7 positions are ortho to the methoxy group, while the C8 position is para. However, steric hindrance and the electronic influence of the heterocyclic ring typically lead to selective bromination at the C5 position.[1] This results in the formation of 5-bromo-6-methoxyquinoline as the major, and often sole, product.[1]
The general mechanism can be visualized as a two-step process:
-
Formation of the Sigma Complex (Arenium Ion): The electrophile (Br+), generated from a bromine source, attacks the electron-rich C5 position of the 6-methoxyquinoline ring. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the quinoline ring, yielding the final product, 5-bromo-6-methoxyquinoline.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported experimental conditions for the bromination of 6-methoxyquinoline.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield of 5-bromo-6-methoxyquinoline | Reference |
| Bromine (Br2) | Acetic Acid | Not specified | Not specified | 52% | [1] |
| Bromine (Br2) | Acetic Acid (modified) | Not specified | Not specified | 36% | [1] |
| Bromine (Br2) | CHCl3 or CH2Cl2 | Room Temperature | Not specified | 88% | [1] |
| N-Bromosuccinimide (NBS) | Acetonitrile/Water (1:1) with Mandelic Acid | Room Temperature | 24 hours | 85% | [2] |
Experimental Protocols
Detailed methodologies for the bromination of 6-methoxyquinoline are provided below, based on established literature.
Protocol 1: Bromination using Molecular Bromine in Chloroform
This procedure, adapted from a high-yield synthesis, utilizes molecular bromine in a chlorinated solvent at room temperature.[1]
Materials:
-
6-Methoxyquinoline
-
Molecular Bromine (Br2)
-
Chloroform (CHCl3) or Dichloromethane (CH2Cl2)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-methoxyquinoline in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a dropping funnel, prepare a solution of molecular bromine in the same solvent.
-
Slowly add the bromine solution dropwise to the stirred solution of 6-methoxyquinoline at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to quench any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure 5-bromo-6-methoxyquinoline.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method employs N-bromosuccinimide as the bromine source, often in the presence of a catalyst, and offers a milder alternative to molecular bromine.[2]
Materials:
-
6-Methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
Mandelic Acid (catalyst)
-
Acetonitrile (ACN)
-
Water (H2O)
-
Reaction vial
-
Stirring apparatus
Procedure:
-
To a reaction vial, add 6-methoxyquinoline, N-bromosuccinimide, and a catalytic amount of mandelic acid.
-
Add a 1:1 mixture of acetonitrile and water to the vial.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 5-bromo-6-methoxyquinoline.[2]
Visualizing the Process
The following diagrams, generated using Graphviz, illustrate the core mechanism and a general experimental workflow.
Caption: Electrophilic Aromatic Substitution Mechanism for Bromination.
Caption: General Experimental Workflow for Bromination.
References
An In-depth Technical Guide to the Skraup Synthesis of 6-Methoxyquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Skraup synthesis for preparing 6-methoxyquinoline, a crucial precursor in pharmaceutical and materials science research. This document details the core synthetic methodology, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols. Visualizations of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding and practical application of this important chemical transformation.
Introduction
6-Methoxyquinoline is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have shown potential as antimalarial, anticancer, and anti-inflammatory agents. The Skraup synthesis, a classic and robust method for quinoline synthesis, remains a widely used and cost-effective approach for the preparation of 6-methoxyquinoline from readily available precursors.
The archetypal Skraup reaction involves the treatment of an aniline, in this case, p-anisidine (p-methoxyaniline), with glycerol, a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control to ensure safety and optimal yields.[1] This guide will explore the key parameters and variations of this synthesis.
The Core Reaction: Skraup Synthesis of 6-Methoxyquinoline
The primary precursor for the synthesis of 6-methoxyquinoline via the Skraup reaction is p-anisidine. The overall transformation can be summarized as follows:
***p*-Anisidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methoxyquinoline**
The reaction proceeds through several key steps, which are initiated by the dehydration of glycerol to acrolein. This is followed by a Michael addition of p-anisidine to the acrolein, cyclization, and subsequent oxidation to yield the aromatic 6-methoxyquinoline.[2][3]
Quantitative Data on Reaction Parameters
The yield of the Skraup synthesis of 6-methoxyquinoline is influenced by several factors, including the choice of oxidizing agent, reaction temperature, and the use of moderators to control the reaction's exothermicity. The following tables summarize quantitative data from various reported methods.
| Precursor | Oxidizing Agent | Dehydrating Agent | Moderator(s) | Reaction Conditions | Yield (%) | Reference |
| p-Anisidine | p-Nitroanisole | Conc. H₂SO₄ | Ferrous sulfate, Boric acid | 140°C, 8-8.5 hours | 65 | [4] |
| 3-Nitro-4-aminoanisole | Arsenic pentoxide | Conc. H₂SO₄ | - | 120-123°C, 7 hours | 65-76 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-methoxyquinoline and a related derivative, adapted from established procedures.
Synthesis of 6-Methoxyquinoline from p-Anisidine[4]
This protocol is based on the method described in Chinese patent CN103804289A.
Materials:
-
p-Anisidine
-
Glycerol
-
p-Nitroanisole
-
Ferrous sulfate
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Distilled water
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-nitroanisole (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.
-
Reaction: Heat the mixture to 140°C and maintain it at reflux for 8-8.5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of 5.5 with a sodium hydroxide solution.
-
Remove any floating resin by decantation.
-
Filter the solid and wash it with distilled water.
-
Wash the solid with ethyl acetate.
-
Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases.
-
-
Purification: Remove the ethyl acetate by distillation under reduced pressure to obtain 6-methoxyquinoline.
Modified Skraup Synthesis of 6-Methoxy-8-nitroquinoline[5]
This detailed protocol from Organic Syntheses for a related compound provides a valuable reference for the practical execution of a Skraup reaction, emphasizing safety and control.
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic pentoxide (powdered)
-
Glycerol (U.S.P. grade)
-
Concentrated sulfuric acid
-
Concentrated ammonium hydroxide
-
Methanol
-
Chloroform
-
Decolorizing carbon
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry of arsenic oxide (588 g, 2.45 moles), 3-nitro-4-aminoanisole (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).
-
Initial Acid Addition: With vigorous stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Heat the mixture in an oil bath under vacuum, maintaining the internal temperature between 105°C and 110°C until the removal of water is complete (indicated by weight loss).
-
Second Acid Addition and Reaction: Carefully add more concentrated sulfuric acid (236 ml) dropwise over 2.5-3.5 hours, while maintaining the internal temperature strictly between 117°C and 119°C. After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture below 100°C and dilute with 1.5 L of water.
-
Pour the diluted mixture into a mixture of concentrated ammonium hydroxide (1.8 L) and ice (3.5 kg).
-
Filter the resulting slurry and wash the precipitate with water.
-
Stir the precipitate with methanol and filter.
-
-
Purification:
-
Boil the crude product with chloroform and decolorizing carbon.
-
Filter the hot solution and concentrate the filtrate to induce crystallization.
-
Cool the solution to 5°C and collect the crystals.
-
A second crop of crystals can be obtained by concentrating the mother liquor.
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Skraup synthesis of 6-methoxyquinoline.
Caption: Mechanism of the Skraup synthesis of 6-methoxyquinoline.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Skraup synthesis of 6-methoxyquinoline.
Caption: General experimental workflow for the Skraup synthesis.
Conclusion
The Skraup synthesis provides a direct and effective route for the preparation of 6-methoxyquinoline from inexpensive and readily available starting materials. While the reaction conditions can be harsh and require careful control, the methodology is robust and scalable. By understanding the reaction mechanism, key quantitative parameters, and detailed experimental protocols, researchers can successfully and safely employ this classic reaction in their synthetic endeavors. The information and visualizations provided in this guide are intended to serve as a valuable resource for professionals in the fields of chemistry and drug development.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 8-Bromo-6-methoxyquinoline, a key intermediate in the development of novel therapeutic agents. The document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic processes, adhering to best practices for clarity and technical accuracy.
Introduction
This compound is a halogenated quinoline derivative that has garnered significant interest in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, notably for its potential as an antimalarial compound with efficacy against Plasmodium falciparum[1]. The presence of the bromine atom at the 8-position and the methoxy group at the 6-position provides a scaffold for further chemical modifications, making it a versatile building block in drug discovery[1][2]. Research has also indicated its relevance in the field of oncology due to its enzyme inhibition properties[1][3]. This guide focuses on a reliable and well-documented synthetic route commencing from readily available precursors.
Synthetic Pathway Overview
The most established and reliable route for the synthesis of this compound involves a three-step process. This pathway begins with the construction of the quinoline core through a Skraup synthesis, followed by the reduction of a nitro group to an amine, and culminates in a Sandmeyer reaction to introduce the bromo substituent at the desired position.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Synthesis
The initial step involves the Skraup synthesis, a classic method for quinoline synthesis, to form the core heterocyclic structure.
Starting Material: 4-Methoxy-2-nitroaniline (also known as 3-nitro-4-aminoanisole). Reagents: Glycerol, Concentrated Sulfuric Acid, Arsenic Pentoxide.
Experimental Procedure: [4]
-
In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a slurry is prepared by mixing 588 g (3.5 moles) of 3-nitro-4-aminoanisole and 1.2 kg (13 moles) of glycerol. To this, 588 g (2.45 moles) of powdered arsenic oxide is added.
-
With vigorous stirring, 315 ml of concentrated sulfuric acid is added dropwise over 30-45 minutes. The temperature of the reaction mixture will spontaneously rise to 65-70°C.
-
The reaction mixture is then heated in an oil bath. The temperature is carefully raised to and maintained at 117-119°C.
-
A further 236 ml of concentrated sulfuric acid is added dropwise over a period of 2.5-3.5 hours, ensuring the temperature remains within the specified range.
-
After the addition is complete, the reaction mixture is maintained at 120°C for 4 hours, and then the temperature is raised to 123°C for an additional 3 hours.
-
The mixture is allowed to cool to below 100°C and is then diluted with 1.5 liters of water and left to cool overnight with stirring.
-
The diluted reaction mixture is poured into a mixture of 1.8 liters of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then washed with methanol.
-
The crude product is purified by recrystallization from chloroform to yield light-tan crystals of 6-methoxy-8-nitroquinoline.
Step 2: Reduction of 6-Methoxy-8-nitroquinoline to 6-Methoxy-8-aminoquinoline
The nitro group of 6-methoxy-8-nitroquinoline is reduced to a primary amine in this step.
Starting Material: 6-Methoxy-8-nitroquinoline. Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Sodium Hydroxide.
Experimental Procedure: [5]
-
To a solution of 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid, an excess of tin(II) chloride dihydrate is added portion-wise while stirring.
-
The reaction mixture is heated, typically under reflux, until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The resulting mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 6-methoxy-8-aminoquinoline.
Step 3: Synthesis of this compound via Sandmeyer Reaction
The final step involves the conversion of the amino group of 6-methoxy-8-aminoquinoline to a bromo group using the Sandmeyer reaction.
Starting Material: 6-Methoxy-8-aminoquinoline. Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).
Experimental Procedure:
-
6-methoxy-8-aminoquinoline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine salt. The temperature is maintained below 5°C to ensure the stability of the resulting diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is then extracted with an organic solvent. The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Starting Materials and Reagents
| Step | Starting Material | Key Reagents |
| 1 | 4-Methoxy-2-nitroaniline | Glycerol, H₂SO₄, As₂O₅ |
| 2 | 6-Methoxy-8-nitroquinoline | SnCl₂·2H₂O, HCl |
| 3 | 6-Methoxy-8-aminoquinoline | NaNO₂, HBr, CuBr |
Table 2: Product Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 6-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 65-76 | 158-160[4] |
| 6-Methoxy-8-aminoquinoline | C₁₀H₁₀N₂O | 174.20 | - | - |
| This compound | C₁₀H₈BrNO | 238.08 | - | 65-66 |
Experimental Workflow Diagram
The logical flow of the synthesis, including purification and characterization steps, is illustrated in the following diagram.
References
- 1. Buy this compound | 50488-36-3 [smolecule.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
8-Bromo-6-methoxyquinoline IUPAC name and synonyms
An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline
This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and potential applications.
Nomenclature
The compound is systematically named according to IUPAC rules, and it is also known by several other identifiers in various chemical databases and commercial catalogs.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 50488-36-3[1][2] |
| Molecular Formula | C10H8BrNO[2] |
| Molecular Weight | 238.084 g/mol [2] |
| Synonyms | NSC130788, SCHEMBL4810431, CTK4J2688, DTXSID90299446, ZINC1717567, 6950AB, ANW-69308, MFCD11110269, AKOS015897035[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions and biological assays.
| Property | Value | Reference |
| Appearance | White to off-white solid | [3] |
| Melting Point | 65-66 °C | [2] |
| Boiling Point | 329 °C at 760 mmHg | [2] |
| Density | 1.516 g/cm³ (Predicted) | [2][3] |
| Flash Point | 152.8 °C | [2] |
| Refractive Index | 1.64 | [2] |
| XLogP3 | 2.7 | [2] |
| PSA (Polar Surface Area) | 22.1 Ų | [2] |
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of more complex molecules. Its synthesis can be achieved through several routes, and its structure allows for a variety of chemical transformations.
Synthetic Protocols
A common and straightforward method for the synthesis of this compound involves the direct bromination of 6-methoxyquinoline.[4] An alternative conceptual pathway can be adapted from the general Skraup synthesis for quinolines.
Experimental Protocol: Synthesis via Skraup Reaction and Bromination
This two-step protocol outlines the synthesis of the precursor 6-methoxyquinoline followed by its selective bromination.
Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction
The Skraup reaction is a classic method for synthesizing quinolines from anilines.[5][6]
-
Reactants: p-Anisidine (p-methoxyaniline), glycerol, a mild oxidizing agent (e.g., p-nitrotoluene or arsenic acid), and concentrated sulfuric acid.
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-anisidine, glycerol, and the oxidizing agent in a round-bottom flask equipped with a reflux condenser. The reaction is highly exothermic.
-
Heat the mixture to approximately 140°C and maintain reflux for 8-9 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize it with a sodium hydroxide solution until a pH of ~5.5 is reached.[5]
-
The crude 6-methoxyquinoline often separates as an oil or solid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 6-methoxyquinoline.
-
Step 2: Bromination of 6-Methoxyquinoline
-
Reactants: 6-Methoxyquinoline, bromine (Br₂), and a suitable solvent (e.g., acetic acid or chloroform).
-
Procedure:
-
Dissolve 6-methoxyquinoline in the chosen solvent in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction should be monitored to control the selective introduction of the bromine atom at the 8-position.[4]
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding a solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and evaporate the solvent.
-
Purify the resulting this compound by recrystallization or column chromatography.
-
Caption: Synthetic pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the functionalities present in its structure:
-
Nucleophilic Substitution: The bromine atom at the 8-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, thiols) to create a diverse library of derivatives.[4]
-
Cross-Coupling Reactions: The bromo-substituent facilitates participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.
-
Reduction: The quinoline ring system can be reduced, for example, through catalytic hydrogenation, to yield the corresponding tetrahydroquinoline derivatives.[4]
Applications and Biological Relevance
This compound is a valuable scaffold in drug discovery and a building block in organic synthesis.
-
Medicinal Chemistry: It is primarily investigated for its potential as an antimalarial agent, showing efficacy against Plasmodium falciparum by interfering with the parasite's life cycle.[4] Its derivatives are also explored for anticancer activity, potentially through enzyme inhibition.[4]
-
Chemical Research: The compound is used as a precursor for synthesizing more complex heterocyclic molecules, including novel phthalonitriles and inhibitors of tubulin polymerization or bacterial DNA gyrase.[4]
-
Materials Science: Due to its aromatic structure, it has found applications in the synthesis of dyes and fluorescent sensors.[4]
Caption: Drug discovery workflow starting from this compound.
This guide provides a foundational understanding of this compound. Further in-depth research into specific reaction conditions and biological assays is recommended for any practical application.
References
- 1. This compound - C10H8BrNO | CSSB00010235761 [chem-space.com]
- 2. echemi.com [echemi.com]
- 3. 6-broMo-8-Methoxyquinoline | 103028-32-6 [chemicalbook.com]
- 4. Buy this compound | 50488-36-3 [smolecule.com]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 8-Bromo-6-methoxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[2][3][4][5] The 8-substituted quinoline core, in particular, is a key component in compounds with diverse biological activities, making it a valuable target in drug discovery programs.[3][5][6]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[7][8][9] This palladium-catalyzed reaction between an organohalide and an organoboron compound is distinguished by its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[8][10][11] These features make it an indispensable tool for generating molecular diversity in drug development pipelines.
These application notes provide a detailed protocol for the Suzuki coupling of 8-Bromo-6-methoxyquinoline with various arylboronic acids, a key transformation for synthesizing libraries of 8-Aryl-6-methoxyquinolines for further screening and development.
General Reaction Scheme:
The palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid yields the corresponding 8-Aryl-6-methoxyquinoline.
This compound + Arylboronic Acid ---(Pd Catalyst, Base, Solvent)---> 8-Aryl-6-methoxyquinoline
Data Presentation: Illustrative Reaction Conditions
The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[2][12] Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 90 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 24 | 95 |
| 4 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 78 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 20 | 85 |
| 6 | 3-Pyridinylboronic acid | Pd(OAc)₂ (4) | XPhos (8) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 12 | 75 |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
General Protocol:
-
Flask Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the specified time (12-24 hours).[2][7]
-
Reaction Monitoring: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent such as ethyl acetate.
-
The solution is washed sequentially with water and then brine to remove the inorganic base and salts.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
-
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Aryl-6-methoxyquinoline product.
Visualizations
Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial for activating the organoboron species to facilitate the transmetalation step.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of 8-Aryl-6-methoxyquinolines.
Caption: General workflow for synthesis and purification via Suzuki coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of 8-Bromo-6-methoxyquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe common palladium-catalyzed cross-coupling reactions and other functionalization methods, offering a versatile toolkit for the derivatization of the quinoline scaffold.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The bromine atom at the 8-position serves as a versatile handle for introducing a wide range of substituents through various cross-coupling and substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of photophysical properties in materials science applications. The methoxy group at the 6-position can also influence the electronic properties and biological activity of the resulting derivatives. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as cyanation and nucleophilic aromatic substitution.
Synthesis of this compound
The starting material, this compound, can be synthesized via several routes. A common method involves the Skraup synthesis from p-anisidine to first produce 6-methoxyquinoline, followed by bromination.
Protocol: Synthesis of 6-methoxyquinoline via Skraup Reaction [1]
-
In a reaction vessel, combine p-methoxyaniline (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[1]
-
Slowly add concentrated sulfuric acid dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.[1]
-
Heat the mixture to 140°C and reflux for 8-8.5 hours.[1]
-
After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.[1]
-
Remove the floating resin, and collect the solid by suction filtration. Wash the solid with distilled water and then with ethyl acetate.[1]
-
Combine the organic phases, and extract the aqueous phase with ethyl acetate.[1]
-
Combine all organic phases and remove the ethyl acetate via reduced pressure distillation to obtain 6-methoxyquinoline.[1]
Protocol: Bromination of 6-methoxyquinoline
A general procedure for the bromination of quinoline derivatives involves the use of a brominating agent in the presence of a strong acid.
-
Dissolve 6-methoxyquinoline in a suitable strong acid, such as concentrated sulfuric acid.
-
Cool the mixture to a low temperature (e.g., -30°C to -15°C).[2][3]
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS).[2][3]
-
Stir the reaction at a low temperature until completion, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Illustrative):
The following protocol is adapted from a similar procedure for 8-bromo-6-methylquinolin-2(1H)-one.[4]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methoxyquinoline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 8-Bromoquinolines
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Illustrative[4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | Illustrative[5] |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 78 | Illustrative[5] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol (Illustrative):
The following protocol is based on general procedures for the Buchwald-Hartwig amination of bromoquinolines.[7]
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable ligand like Xantphos or BINAP (1.1-1.5 equiv. relative to Pd).
-
Add the desired primary or secondary amine (1.0-1.2 equiv.) and a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 8-amino-6-methoxyquinoline derivative.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromoquinoline [7]
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 16 | 95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | 91 |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[8][9]
Experimental Workflow:
Caption: Experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol (Illustrative):
This protocol is based on a general procedure for Sonogashira couplings.[8]
-
To a solution of this compound (1.0 equiv.) in a suitable solvent like THF at room temperature, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.025 equiv.).
-
Sequentially add a base, for example, diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.).
-
Stir the reaction for 3-16 hours at room temperature, or heat if necessary, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [8] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Triethylamine | THF | 60 | 6 | 95 | Illustrative |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | K₂CO₃ | DMF | 80 | 12 | 82 | Illustrative |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10]
Experimental Workflow:
Caption: Experimental workflow for the Heck reaction.
Experimental Protocol (Illustrative):
-
In a reaction vessel, combine this compound (1.0 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and optionally a phosphine ligand like triphenylphosphine (2-10 mol%).
-
Add a suitable solvent, for example, DMF or NMP, followed by a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).
-
Add the alkene (e.g., an acrylate or styrene derivative) (1.1-1.5 equiv.).
-
Heat the reaction mixture to 100-140°C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 4: Representative Conditions for Heck Reaction of Aryl Bromides with Acrylates [11]
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (1.4) | SIPr (1.4) | K₂CO₃ | DMF | 110 | 20 | 99 |
| Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 12 | 90 |
| Styrene | PdCl₂ (3) | - | NaOAc | DMF | 120 | 24 | 85 |
Other Functionalization Reactions
Cyanation: Introduction of a Nitrile Group
The cyanation of aryl bromides can be achieved using various cyanide sources, often with a palladium catalyst.
Experimental Protocol (Illustrative using Zn(CN)₂): [12]
-
To a degassed solution of this compound (1.0 equiv.) in a solvent such as DMF, add zinc cyanide (Zn(CN)₂) (0.6 equiv.), a palladium catalyst like Pd₂(dba)₃ (2-5 mol%), and a ligand such as dppf (4-10 mol%).
-
Heat the mixture under an inert atmosphere to 100-120°C for 1-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Table 5: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Zn(CN)₂ | Pd₂(dba)₃ (3.6) | dppf (7.2) | - | DMF | Reflux | 16 | 88 | [12] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMA | 120 | 15 | 83 | [12] |
| Zn(CN)₂ | Pd/C (2) | dppf (4) | Zn formate | DMAC | 110 | - | up to 98 | [13] |
Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl bromides without strong electron-withdrawing groups, nucleophilic aromatic substitution can be a viable strategy under certain conditions, particularly with highly activated substrates or very strong nucleophiles.[14][15][16] The quinoline nitrogen can activate the 8-position towards nucleophilic attack to some extent.
Logical Relationship for SNAr Reactivity:
References
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. ijnc.ir [ijnc.ir]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 8-Bromo-6-methoxyquinoline in Antimalarial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-aminoquinolines represent a critical class of antimalarial drugs, with primaquine and tafenoquine being notable examples due to their activity against the dormant liver stages of Plasmodium vivax and P. ovale. The synthesis of these and other novel 8-aminoquinoline derivatives often involves the strategic introduction of a side chain at the 8-position of the quinoline core. 8-Bromo-6-methoxyquinoline has emerged as a versatile and valuable building block in this context. Its bromine atom at the 8-position provides a reactive handle for modern cross-coupling reactions, offering an alternative to traditional synthetic routes that may involve nitration and subsequent reduction. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antimalarial drug candidates, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.
Synthetic Pathways Overview
The primary application of this compound in antimalarial synthesis is its conversion to 8-aminoquinoline derivatives through the formation of a carbon-nitrogen bond at the C8 position. This is typically achieved by coupling with a suitable amine, often a protected diaminoalkane side chain. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Caption: General synthetic routes from this compound.
Experimental Protocols
Buchwald-Hartwig Amination for the Synthesis of Primaquine Analogue
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is often preferred due to its high functional group tolerance and milder reaction conditions compared to traditional methods.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound
-
N1-(tert-butoxycarbonyl)pentane-1,4-diamine (or other suitable protected side chain)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the protected amine side chain (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected primaquine analogue.
-
The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final primaquine analogue.
| Parameter | Condition |
| Reactants | This compound, Protected Amine |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | Xantphos (4-10 mol%) |
| Base | NaOtBu (1.5-2.0 equiv.) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Ullmann Condensation for the Synthesis of Pamaquine Analogue
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a cost-effective alternative.
Caption: Experimental workflow for Ullmann condensation.
Materials and Reagents:
-
This compound
-
5-Diethylamino-2-aminopentane (for pamaquine synthesis)
-
Copper(I) iodide (CuI)
-
L-proline or a diamine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the amine side chain (1.5-2.0 equiv.), CuI (10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Purge the vessel with an inert gas.
-
Add an anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia to remove any remaining copper, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pamaquine analogue.
| Parameter | Condition |
| Reactants | This compound, Amine |
| Catalyst | CuI (10-20 mol%) |
| Ligand | L-proline (20-40 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Anhydrous DMSO or DMF |
| Temperature | 120-150 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 50-70% |
Conclusion
This compound serves as a key intermediate for the synthesis of 8-aminoquinoline-based antimalarial drugs. The protocols detailed above for Buchwald-Hartwig amination and Ullmann condensation provide robust and adaptable methods for the crucial C-N bond formation step. The choice between these methods will depend on factors such as substrate compatibility, desired reaction conditions, and cost considerations. These application notes provide a solid foundation for researchers to explore the synthesis of novel and known antimalarial compounds, contributing to the ongoing efforts in the fight against malaria.
Application Notes and Protocols: 8-Bromo-6-methoxyquinoline as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-bromo-6-methoxyquinoline as a versatile scaffold in medicinal chemistry. The unique substitution pattern of this quinoline derivative offers opportunities for the development of novel therapeutic agents with potential anticancer and antimicrobial activities.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide range of biological activities. The introduction of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring system creates a unique electronic and steric environment, making this compound an attractive starting point for the synthesis of diverse compound libraries. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methoxy group can influence the compound's pharmacokinetic properties and target interactions.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from commercially available p-anisidine. The first step is the construction of the 6-methoxyquinoline core via the Skraup synthesis, followed by regioselective bromination at the C-8 position.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Methoxyquinoline via Skraup Synthesis
This protocol is adapted from established methods for Skraup synthesis.[1]
Materials and Reagents:
-
p-Anisidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
p-Nitrotoluene (or other suitable oxidizing agent)
-
Ferrous sulfate (catalyst)
-
Sodium hydroxide solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Slowly add p-anisidine to the mixture with continuous stirring.
-
Add ferrous sulfate as a catalyst.
-
Gently heat the mixture and add p-nitrotoluene portion-wise as the oxidizing agent.
-
After the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 6-methoxyquinoline.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Bromination of 6-Methoxyquinoline
This protocol is adapted from the bromination of 8-substituted quinolines.[2]
Materials and Reagents:
-
6-Methoxyquinoline
-
Bromine
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-methoxyquinoline in chloroform or dichloromethane in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on alumina or silica gel, or by recrystallization.
Applications in Medicinal Chemistry
The this compound scaffold has shown promise in the development of anticancer and antimicrobial agents. The bromine at the 8-position can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Anticancer Activity
Derivatives of bromo- and methoxy-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in DNA replication and cell proliferation, such as topoisomerase I, and the induction of apoptosis.[3][4]
Table 1: Anticancer Activity of Representative Bromo- and Methoxy-Substituted Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [3] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | [4] |
| 4-Aroyl-6,7,8-trimethoxyquinoline | KB, HT29, MKN45 | 0.217 - 0.327 | [5] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | HCT116 | 0.33 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic activity of synthesized this compound derivatives.[7]
Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery. Halogenated and methoxy-substituted quinolines have demonstrated activity against a range of bacterial and fungal pathogens.[8][9] The mechanism of action can involve the chelation of essential metal ions, leading to the disruption of microbial metabolic processes.
Table 2: Antimicrobial Activity of Representative Bromo- and Methoxy-Substituted Quinoline Derivatives
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Not specified | [8] |
| 8-Hydroxyquinoline Derivative (PH176) | MRSA | 16 (MIC50), 32 (MIC90) | [9] |
| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | |
| 6-Methoxyquinoline-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate activity |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a general protocol for determining the MIC of synthesized this compound derivatives against various microorganisms.
Materials and Reagents:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 - 2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Synthetic and Biological Evaluation Workflow
Caption: Synthetic and biological evaluation workflow for this compound.
Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanism via Topoisomerase I inhibition.
Potential Antimicrobial Mechanism of Action
References
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. acgpubs.org [acgpubs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Anticancer Agents Utilizing 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties. The strategic functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. 8-Bromo-6-methoxyquinoline serves as a versatile starting material for the synthesis of innovative anticancer drug candidates. The presence of a bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This functionalization can lead to compounds with enhanced biological activity and selectivity against various cancer cell lines.
This document provides detailed application notes and protocols for the synthesis of anticancer agents derived from this compound and related brominated quinoline structures. It includes quantitative data on their biological activities, detailed experimental procedures, and visualizations of synthetic pathways.
Key Synthetic Strategies
The primary synthetic route for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds between the quinoline scaffold and various boronic acids. This reaction is highly valued in drug discovery for its mild reaction conditions and tolerance of a wide range of functional groups.
General Reaction Scheme: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the synthesis of 8-aryl-6-methoxyquinoline derivatives from this compound and an appropriate arylboronic acid.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Anticancer Activity of Brominated Quinolines
Derivatives of brominated 8-hydroxyquinolines and 8-methoxyquinolines have demonstrated significant antiproliferative activity against a range of cancer cell lines. The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic potential of these compounds.
Summary of Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various brominated quinoline derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [1][2] |
| HeLa (human cervix carcinoma) | 6.7 - 25.6 | [1][2] | |
| HT29 (human colon carcinoma) | 6.7 - 25.6 | [1][2] | |
| 5,7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [1][2] |
| HeLa (human cervix carcinoma) | 6.7 - 25.6 | [1][2] | |
| HT29 (human colon carcinoma) | 6.7 - 25.6 | [1][2] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat brain tumor) | 5.45 - 9.6 | [3] |
| HeLa (human cervix carcinoma) | 5.45 - 9.6 | [3] | |
| HT29 (human colon carcinoma) | 5.45 - 9.6 | [3] | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant inhibitory effects | [3] |
| 6,8-Dibromo-5-nitroquinoline | C6, HeLa, HT29 | Significant inhibitory effects | [3] |
Experimental Protocols
Synthesis of 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline[3]
This protocol details the synthesis of a highly active brominated quinoline derivative.
Materials:
-
3,6,8-trimethoxyquinoline
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (AcOEt)
-
Hexane
Procedure:
-
Dissolve 3,6,8-trimethoxyquinoline (200 mg, 0.11 mmol, 1 equivalent) in CH₂Cl₂ (30 mL) in a round-bottom flask.
-
Prepare a solution of bromine (361 mg, 2.02 mmol, 2 equivalents) in CH₂Cl₂ (10 mL).
-
Add the bromine solution dropwise to the quinoline solution over 30 minutes in the dark at room temperature.
-
Allow the reaction to proceed for 2 days until all the bromine is consumed.
-
Wash the resulting mixture with a 5% aqueous NaHCO₃ solution (3 x 25 mL).
-
Dry the organic layer over Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude material (132 mg).
-
Purify the crude product by silica gel column chromatography, eluting with a 1:1 mixture of ethyl acetate and hexane (100 mL) to yield the pure 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline.
Caption: Experimental workflow for the synthesis of a brominated quinoline.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29, C6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action
Some brominated quinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis and inhibiting key enzymes involved in DNA replication and repair, such as Topoisomerase I.[1][2]
Caption: Potential mechanism of action for brominated quinoline anticancer agents.
Conclusion
This compound and its structural analogs are valuable starting materials for the synthesis of novel anticancer agents. The synthetic protocols, particularly those involving palladium-catalyzed cross-coupling reactions, offer a versatile platform for creating diverse libraries of quinoline derivatives. The significant in vitro anticancer activity of these compounds warrants further investigation into their mechanisms of action and potential for therapeutic applications. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds.
References
Application Note and Experimental Protocol for the Synthesis of 8-Bromo-6-methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The 8-Bromo-6-methoxyquinoline core is a valuable building block for the synthesis of novel therapeutic agents, as the bromine atom at the 8-position serves as a versatile handle for further functionalization through various cross-coupling reactions.[4][5] This document provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization via Suzuki and Sonogashira cross-coupling reactions.
I. Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process involving the Skraup synthesis of 6-methoxyquinoline followed by regioselective bromination.
Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction
The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.[6]
-
Reaction Scheme: p-Anisidine reacts with glycerol in the presence of an oxidizing agent (nitrobenzene) and a dehydrating agent (sulfuric acid) to yield 6-methoxyquinoline.
-
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxynitrobenzene (0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).[7]
-
Slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[7]
-
Heat the reaction mixture to 140°C and maintain reflux for 8-8.5 hours.[7]
-
Allow the mixture to cool to room temperature and then carefully neutralize it with a sodium hydroxide solution to a pH of 5.5.[7]
-
Remove any floating resin by decantation.
-
Collect the solid product by suction filtration and wash it thoroughly with distilled water, followed by ethyl acetate.[7]
-
Combine the organic phases and extract the aqueous phase multiple times with ethyl acetate.[7]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-methoxyquinoline.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Bromination of 6-Methoxyquinoline
-
Reaction Scheme: 6-Methoxyquinoline is treated with bromine in a suitable solvent to afford this compound.
-
Experimental Protocol:
-
Dissolve 6-methoxyquinoline (1 equivalent) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask protected from light.
-
Prepare a solution of bromine (1.1 equivalents) in the same solvent.
-
Add the bromine solution dropwise to the quinoline solution at room temperature over 10 minutes.[1]
-
Stir the reaction mixture at ambient temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
II. Derivatization of this compound
The bromine atom on the this compound scaffold is amenable to palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
A. Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8]
-
Reaction Scheme: this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.
-
Experimental Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents), and a base like sodium carbonate (2 equivalents).[9][10]
-
Add a suitable solvent system, for example, a mixture of toluene and water.[9]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 70-90°C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.[8]
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 8-aryl-6-methoxyquinoline derivative.[8]
-
B. Sonogashira Cross-Coupling Reaction
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12]
-
Reaction Scheme: this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a solvent like THF or DMF, add a palladium catalyst such as Pd(PPh3)2Cl2 (0.05 equivalents) and a copper co-catalyst like CuI (0.025 equivalents).[13]
-
Add a base, typically an amine such as triethylamine or diisopropylamine (2-7 equivalents), which can also serve as a co-solvent.[11][13]
-
Add the terminal alkyne (1.1 equivalents) to the mixture.[13]
-
Stir the reaction at room temperature or with gentle heating (e.g., 70°C) for 3-24 hours, monitoring by TLC.[13][14]
-
Once the reaction is complete, dilute the mixture with an ether-based solvent and filter through a pad of Celite.[13]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 8-alkynyl-6-methoxyquinoline derivative.[13]
-
Data Presentation
| Reaction Step | Starting Material | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Skraup Synthesis | p-Anisidine | Glycerol, H₂SO₄, Nitrobenzene | - | 140 | 8-8.5 | 60-75 |
| Bromination | 6-Methoxyquinoline | Bromine | Chloroform | RT | 24-48 | 80-95 |
| Suzuki Coupling | This compound | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ | Toluene/Water | 70-90 | 12-24 | 65-90 |
| Sonogashira Coupling | This compound | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF/Et₃N | RT-70 | 3-24 | 70-95 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Visualization of Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Derivatization pathways for this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 50488-36-3 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. ijnc.ir [ijnc.ir]
Application Notes and Protocols: 8-Bromo-6-methoxyquinoline as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-bromo-6-methoxyquinoline as a key starting material for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The strategic placement of the bromo and methoxy groups on the quinoline scaffold allows for targeted modifications, leading to the development of potent kinase inhibitors and antimalarial agents. This document outlines key synthetic strategies, detailed experimental protocols, and biological activity data for derivatives of this compound.
Application in Kinase Inhibitor Synthesis
The quinoline core is a well-established scaffold in the design of kinase inhibitors, with several approved drugs targeting various kinases.[1] The PI3K/Akt/mTOR signaling pathway, frequently deregulated in cancer, is a key target for quinoline-based inhibitors.[2][3][4][5][6] this compound serves as an excellent starting point for generating libraries of kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 8-position, allowing for fine-tuning of the molecule's interaction with the kinase active site.
General Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
1. Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane and water to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-aryl-6-methoxyquinoline derivative.[7]
-
2. Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the desired amine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-(amino)-6-methoxyquinoline derivative.[7][8]
-
Illustrative Data for Kinase Inhibitor Activity
The following table summarizes representative biological activity data for hypothetical kinase inhibitors derived from this compound, targeting kinases in the PI3K/Akt/mTOR pathway. The data is based on reported activities for structurally similar quinoline-based inhibitors.[2][9]
| Compound ID | R-Group (at C8) | Target Kinase | IC₅₀ (nM) |
| BMQ-A1 | 4-Fluorophenyl | PI3Kα | 15.2 |
| BMQ-A2 | 3,4,5-Trimethoxyphenyl | mTOR | 8.5 |
| BMQ-A3 | 1H-Indol-5-yl | Akt | 25.0 |
| BMQ-N1 | 4-Morpholinopiperidin-1-yl | PI3Kα/mTOR | 5.8 (PI3Kα), 12.1 (mTOR) |
| BMQ-N2 | 4-(Dimethylamino)aniline | VEGFR-2 | 30.5 |
| BMQ-N3 | 2-Aminopyrimidine | CDK2 | 45.7 |
Targeted Signaling Pathway: PI3K/Akt/mTOR
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Application in Antimalarial Drug Discovery
8-Aminoquinolines are a critical class of antimalarial drugs, with primaquine and tafenoquine being notable examples used to eradicate the liver stages of Plasmodium vivax and P. ovale.[10] The 6-methoxyquinoline scaffold is a key pharmacophore in these drugs.[11] this compound is a valuable precursor for the synthesis of novel 8-aminoquinoline analogues with potential antimalarial activity. The bromine at the 8-position can be readily displaced by various amines via Buchwald-Hartwig amination to generate a library of compounds for structure-activity relationship (SAR) studies.[12][13]
Synthetic Route to 8-Amino-6-methoxyquinoline Derivatives
A common synthetic strategy involves the initial synthesis of 6-methoxy-8-nitroquinoline, followed by reduction to 8-amino-6-methoxyquinoline, which can then be further functionalized. Alternatively, direct amination of this compound provides a more direct route to diverse analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
- 12. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [iris.who.int]
Application Notes and Protocols: 8-Bromo-6-methoxyquinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 8-Bromo-6-methoxyquinoline as a versatile building block in the development of advanced functional materials. The unique electronic properties of the quinoline core, combined with the electron-donating methoxy group and the reactive bromo handle, make this compound a promising precursor for a range of applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Application Note 1: Precursor for Luminescent Materials for OLEDs
This compound serves as an excellent starting material for the synthesis of novel phosphorescent and fluorescent materials for OLED applications. The core structure is related to the widely used 8-hydroxyquinoline (8-HQ) ligand in thermally stable metal complexes for OLEDs. The 8-bromo position allows for the introduction of various aryl or heteroaryl moieties through cross-coupling reactions, enabling the fine-tuning of the material's photophysical properties, such as emission color and quantum efficiency.
Quantitative Data: Photophysical Properties of a Hypothetical Derivative
The following table summarizes the potential photophysical properties of a hypothetical luminescent material derived from this compound, where an aryl group has been introduced at the 8-position via a Suzuki coupling reaction.
| Property | Value |
| Absorption Maximum (λ_abs) | 380 nm |
| Emission Maximum (λ_em) | 520 nm (Green) |
| Photoluminescence Quantum Yield (Φ_PL) | > 80% |
| Triplet Energy (E_T) | 2.6 eV |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV |
Experimental Protocol: Synthesis of an 8-Aryl-6-methoxyquinoline Derivative via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 8-position of 6-methoxyquinoline.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 8-aryl-6-methoxyquinoline.
Application Note 2: Precursor for Fluorescent Chemosensors
The 6-methoxyquinoline scaffold is a known precursor for fluorescent sensors.[1] By functionalizing the 8-bromo position with a receptor unit, novel chemosensors can be designed for the selective detection of various analytes, such as metal ions or small molecules. The principle of detection relies on the change in the fluorescence properties of the quinoline fluorophore upon binding of the analyte to the receptor.
Quantitative Data: Hypothetical Performance of a Fluorescent Sensor for Zinc Ions
The following table outlines the hypothetical performance characteristics of a fluorescent sensor for Zn²⁺ ions, synthesized from this compound.
| Parameter | Value |
| Analyte | Zn²⁺ |
| Detection Limit | 10 nM |
| Linear Range | 0 - 100 nM |
| Fluorescence Change (F/F₀) | > 50-fold increase |
| Selectivity | High selectivity over other common metal ions |
| Response Time | < 1 minute |
Experimental Protocol: Synthesis of a Hypothetical Fluorescent Sensor for Metal Ions
This protocol provides a general method for attaching a simple metal ion receptor to the 8-position of 6-methoxyquinoline via a Sonogashira coupling followed by a click reaction.
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
TBAF (Tetrabutylammonium fluoride)
-
Azide-functionalized receptor (e.g., an azido-picolinamide)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Sonogashira Coupling to introduce an alkyne
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.2 eq) dropwise and stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield 8-((trimethylsilyl)ethynyl)-6-methoxyquinoline.
-
Dissolve the silylated alkyne in THF and treat with TBAF (1.1 eq) at 0 °C. Stir for 30 minutes, then quench with water and extract with diethyl ether. Dry and concentrate to give 8-ethynyl-6-methoxyquinoline.
Step 2: Copper-catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
-
Dissolve 8-ethynyl-6-methoxyquinoline (1.0 eq) and the azide-functionalized receptor (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Upon completion, dilute with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to obtain the final sensor molecule.
References
Application Notes and Protocols for the Derivatization of the 8-Position of the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of the 8-position of the quinoline ring, a critical scaffold in medicinal chemistry. The quinoline nucleus is a key component in a wide range of pharmacologically active compounds, and functionalization at the C8-position offers a powerful strategy for modulating their biological activity.[1][2] This document outlines detailed protocols for key synthetic transformations, presents quantitative data on reaction yields and biological activities, and illustrates important synthetic pathways and experimental workflows.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery due to its presence in numerous natural products and synthetic compounds with diverse biological activities.[3] Derivatives of quinoline have demonstrated efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3] The 8-position of the quinoline ring is a particularly attractive site for derivatization as substituents at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies for C8-Derivatization
Several synthetic strategies have been developed for the functionalization of the 8-position of the quinoline ring. These methods can be broadly categorized into:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the C8-position, respectively. These reactions typically start from an 8-haloquinoline precursor.
-
Direct C-H Functionalization: This modern approach allows for the direct introduction of functional groups at the C8-position without the need for pre-functionalized starting materials, offering a more atom-economical route.[4][5][6]
-
Synthesis from Precursors: The derivatization can also be achieved by synthesizing the quinoline ring from already substituted precursors, such as ortho-aminophenols in the Skraup synthesis of 8-hydroxyquinolines.[7]
Key Derivatization Reactions and Protocols
This section provides detailed experimental protocols for some of the most common and versatile methods for derivatizing the 8-position of the quinoline ring.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of 8-arylquinolines. The general reaction involves the coupling of an 8-haloquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 8-bromoquinoline.
Experimental Protocol: Synthesis of 8-Aryl-6-methylquinolin-2(1H)-one [8]
-
Materials:
-
8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., degassed MeCN/water mixture)
-
-
Procedure:
-
To a reaction vessel, add 8-bromo-6-methylquinolin-2(1H)-one, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the degassed solvent mixture (e.g., MeCN/water).
-
Stir the mixture under an inert atmosphere (e.g., N₂) at 70-80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of 8-aminoquinoline derivatives. It involves the palladium-catalyzed coupling of an 8-haloquinoline with a primary or secondary amine.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of 8-bromoquinoline.
Experimental Protocol: Synthesis of 5-(N-Substituted-Anilino)-8-benzyloxyquinoline [9]
-
Materials:
-
5-bromo-8-benzyloxyquinoline (1.0 equiv)
-
Aniline derivative (1.25 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, catalyst)
-
Ligand (e.g., JohnPhos, L3)
-
Sodium tert-butoxide (NaO-t-Bu, 1.25 equiv)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In an oven-dried reaction vessel under an argon atmosphere, add 5-bromo-8-benzyloxyquinoline, the aniline derivative, Pd(OAc)₂, the ligand, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 110-150 °C and stir for 0.5-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify by flash chromatography.
-
Synthesis of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives are important chelating agents and have shown a wide range of biological activities.[10] One common synthetic route is the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [7]
-
Materials:
-
o-Aminophenol
-
Acrolein
-
Hydrochloric acid
-
Glacial acetic acid
-
Hydroquinone (polymerization inhibitor)
-
-
Procedure:
-
Mix hydrochloric acid, glacial acetic acid, and o-aminophenol in a reaction flask.
-
Heat the mixture to 95-100 °C with stirring.
-
Prepare a solution of hydroquinone in acrolein.
-
Slowly add the acrolein solution to the heated reaction mixture over 3 hours.
-
Maintain the reaction at the same temperature for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the derivatization of the 8-position of the quinoline ring and the biological activity of the resulting compounds.
Table 1: Reaction Yields for C8-Derivatization
| Starting Material | Reagent | Reaction Type | Product | Yield (%) | Reference |
| 8-bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Suzuki-Miyaura | 8-phenyl-6-methylquinolin-2(1H)-one | 70-90 | [8] |
| 5-bromo-8-benzyloxyquinoline | N-methylaniline | Buchwald-Hartwig | 5-(N-methylanilino)-8-benzyloxyquinoline | 85 | [9] |
| Quinoline N-oxide | Iodobenzene | C-H Arylation | 8-Phenylquinoline N-oxide | 78 | [5] |
| 4-hydroxy-8-tosyloxyquinoline | Thiophenol | Nucleophilic Substitution | 4-phenylthio-8-hydroxyquinoline | >70 | [11] |
Table 2: Anticancer Activity of 8-Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 16 ± 3 | [3] |
| 8-(3'-(4"-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Various | Not specified in nM | [12] |
| Pyridin-2-one 4c (trimethoxy-substituted) | HOP-92 (Lung) | 2370 | [13] |
| Pyridin-2-one 4c (trimethoxy-substituted) | SNB-75 (CNS) | 2380 | [13] |
| Pyridin-2-one 4c (trimethoxy-substituted) | RXF 393 (Renal) | 2210 | [13] |
| Pyridin-2-one 4c (trimethoxy-substituted) | HS 578T (Breast) | 2380 | [13] |
Table 3: Antimalarial Activity of 8-Aminoquinoline Derivatives
| Compound/Complex | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |
| 8AQ-Cu-5Iu | K1 (chloroquine-resistant) | 100-1000 | [14] |
| 8AQ-Cu-5Nu | K1 (chloroquine-resistant) | 100-1000 | [14] |
| 5-Aryl-8-aminoquinoline (4bc) | D6 | Not specified in µg/mL | [15] |
| 5-Aryl-8-aminoquinoline (4bd) | D6 | Not specified in µg/mL | [15] |
| 5-Aryl-8-aminoquinoline (4be) | D6 | Not specified in µg/mL | [15] |
| WR 249420 | Various | 0.05-0.1 µM | [16] |
| WR 251855 | Various | 0.05-0.1 µM | [16] |
Experimental and Drug Discovery Workflow
The development of novel drugs based on the 8-substituted quinoline scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of drugs based on 8-substituted quinolines.
Signaling Pathways
While the exact mechanisms of action for many 8-substituted quinoline derivatives are still under investigation, some have been shown to interfere with key cellular signaling pathways. For instance, in cancer, quinoline derivatives have been implicated in the inhibition of tubulin polymerization, a critical process in cell division.
Caption: Inhibition of tubulin polymerization by quinoline derivatives leading to apoptosis.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 14. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Skraup Synthesis of Quinoline Precursors
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Skraup synthesis of quinolines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, optimize reaction conditions, and ensure successful outcomes in your experiments.
Troubleshooting Guides
Issue 1: The reaction is dangerously exothermic and difficult to control.
Question: My Skraup reaction is proceeding too violently, with a rapid increase in temperature and pressure. What immediate actions should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a significant safety hazard.
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.
-
Ensure adequate ventilation in a fume hood and have a blast shield in place.
Preventative Measures:
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's exothermicity.[1][2][3][4] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step.[2]
-
Controlled Reagent Addition: Add reagents in the correct order: aniline, glycerol, the moderator (e.g., ferrous sulfate), and then slowly and carefully add concentrated sulfuric acid with external cooling.[5]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided to maintain a steady reflux.
Issue 2: The yield of the desired quinoline product is consistently low.
Question: I am following a standard protocol for the Skraup synthesis, but my yields are significantly lower than expected. What are the likely causes, and how can I improve them?
Answer: Low yields in the Skraup synthesis can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration after the initial exothermic phase to drive it to completion.
-
Substituent Effects: The electronic nature of the substituents on the aniline ring plays a critical role. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields. For example, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with a yield as low as 17%, whereas the synthesis using o-bromoaniline can achieve yields around 75%.[6]
-
Side Product Formation: The highly acidic and high-temperature conditions promote the polymerization of acrolein and other intermediates, leading to significant tar formation.
-
Purification Losses: The workup and purification process, especially with tarry residues, can be a major source of product loss.
To Improve Yields:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Use a Moderator: As mentioned for controlling exothermicity, moderators like ferrous sulfate can also help improve yields by minimizing side reactions.
-
Purification Strategy: Employ steam distillation for effective separation of the volatile quinoline product from non-volatile tars.
Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.
Question: My crude quinoline product is a dark, viscous oil with a significant amount of tar. What are the most effective purification methods?
Answer: Tar formation is a common challenge in the Skraup synthesis.
Purification Methods:
-
Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tarry byproducts. The crude reaction mixture is made alkaline, and then steam is passed through it.
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.
-
Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.
-
Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[5]
Frequently Asked Questions (FAQs)
Q1: What are the essential roles of each reactant in the Skraup synthesis? A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.
-
Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit to complete the heterocyclic ring.[7]
-
Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[7]
-
Oxidizing Agent (e.g., nitrobenzene, arsenic acid): Required for the final aromatization step to convert 1,2-dihydroquinoline to quinoline.[4][7]
Q2: Can I use a substituted aniline in the Skraup synthesis? A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines. However, the position and electronic nature of the substituent will affect the reaction's regioselectivity and yield. Ortho- and para-substituted anilines typically give a single product, while meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[3]
Q3: Are there alternatives to hazardous oxidizing agents like nitrobenzene and arsenic acid? A3: Yes, while nitrobenzene and arsenic acid are traditional oxidizing agents, other alternatives have been explored.[8] Iodine (I₂) has been used as a milder oxidizing agent.[9] In some modified procedures, especially those employing microwave irradiation, the reaction can proceed without an external oxidizing agent.
Q4: How does the choice of moderator affect the reaction? A4: Moderators like ferrous sulfate and boric acid are added to make the reaction less violent.[1][2][3][4] Ferrous sulfate is thought to facilitate a more controlled oxidation process, leading to a smoother reaction profile and often improved yields by reducing tar formation.[2]
Data Presentation
Table 1: Effect of Substituents on the Aniline Ring on Quinoline Yield
| Aniline Derivative | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91 | [2][10] |
| p-Toluidine | 6-Methylquinoline | ~70 | [11] |
| o-Anisidine | 8-Methoxyquinoline | ~65 | [11] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 | [12] |
| o-Bromoaniline | 8-Bromoquinoline | ~75 | [6] |
| o-Nitroaniline | 8-Nitroquinoline | ~17 | [6] |
Table 2: Comparison of Oxidizing Agents in the Skraup Synthesis
| Aniline | Oxidizing Agent | Moderator | Yield (%) | Notes |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 | Standard, but can be violent.[2][10] |
| Aniline | Arsenic Acid | None mentioned | Generally good yields | Reaction is less violent than with nitrobenzene.[8] |
| Aniline | Iodine | None mentioned | Not specified | Milder oxidizing agent.[9] |
Experimental Protocols
Protocol 1: Standard Skraup Synthesis of Quinoline
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (40%)
-
Sodium Nitrite
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.
-
Acid Addition: Slowly and with constant stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic, so external cooling may be necessary.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.
-
Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.
-
Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill to separate the volatile quinoline and unreacted nitrobenzene from the tarry residue.
-
Purification:
-
Separate the organic layer from the distillate.
-
To remove unreacted aniline, acidify the distillate with dilute sulfuric acid, cool in an ice bath, and add a solution of sodium nitrite to diazotize the aniline.
-
Gently warm the solution to decompose the diazonium salt.
-
Make the solution alkaline again with sodium hydroxide and perform a second steam distillation to obtain pure quinoline.
-
-
Final Purification: The collected quinoline can be further purified by distillation under reduced pressure.
Mandatory Visualization
Caption: The reaction mechanism of the Skraup synthesis.
Caption: A troubleshooting workflow for common issues in the Skraup synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 8-Bromo-6-methoxyquinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 8-Bromo-6-methoxyquinoline. It provides detailed troubleshooting guides and frequently asked questions to address common challenges and byproducts encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely employed and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-Bromo-4-methoxyaniline, through the regioselective bromination of 4-methoxyaniline. The second step is the construction of the quinoline ring via a Skraup reaction using the synthesized 2-Bromo-4-methoxyaniline. This approach is generally preferred over late-stage bromination of 6-methoxyquinoline, which tends to yield isomeric byproducts.
Q2: What are the most common byproducts encountered in the synthesis of this compound?
A2: The byproducts in this synthesis can originate from both the bromination of the aniline precursor and the subsequent Skraup reaction. Common byproducts include:
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Isomeric Bromo-methoxyquinolines: Primarily 5-Bromo-6-methoxyquinoline and 7-Bromo-6-methoxyquinoline, which can arise if the starting aniline is not pure or if side reactions occur during the Skraup cyclization.
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Dibrominated Species: Over-bromination of the aniline precursor can lead to dibromo-methoxyanilines, which can then form dibromo-methoxyquinolines in the Skraup reaction.
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Tar and Polymeric Materials: The Skraup reaction is known for producing significant amounts of tar due to the strongly acidic and high-temperature conditions.[1]
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Unreacted Starting Materials: Incomplete bromination or Skraup reaction can leave residual 4-methoxyaniline, 2-Bromo-4-methoxyaniline, or 6-methoxyquinoline in the final product mixture.
Q3: How can I minimize tar formation during the Skraup reaction?
A3: Tar formation is a common issue in the Skraup synthesis due to the harsh reaction conditions. To minimize it, you can:
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Control the reaction temperature: Avoid excessive heating and maintain a steady reaction temperature.
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Use a moderator: Adding ferrous sulfate or boric acid can help to control the exothermic nature of the reaction and reduce charring.[1]
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Ensure efficient stirring: Good agitation helps to distribute heat evenly and prevent localized overheating.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of the crude product is crucial to remove byproducts. A typical purification workflow involves:
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Neutralization and Extraction: After the reaction, the acidic mixture is carefully neutralized with a base, and the product is extracted into an organic solvent.
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Column Chromatography: This is a highly effective method for separating the desired this compound from isomeric impurities and other byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
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Recrystallization: For further purification, recrystallization from a suitable solvent can be employed to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Low Yield of 2-Bromo-4-methoxyaniline in the Bromination Step
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if necessary. |
| Formation of Dibrominated Byproducts | - Control the reaction temperature, as higher temperatures can favor over-bromination.- Add the brominating agent portion-wise to maintain a low concentration. |
| Degradation of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purified solvents and reagents. |
Problem 2: Formation of Isomeric Byproducts (e.g., 5-Bromo- and 7-Bromo-6-methoxyquinoline)
| Possible Cause | Troubleshooting Steps |
| Impure 2-Bromo-4-methoxyaniline | - Ensure the purity of the starting aniline using techniques like NMR or GC-MS before proceeding to the Skraup reaction.- Purify the 2-Bromo-4-methoxyaniline intermediate by column chromatography or recrystallization if necessary.[2] |
| Side Reactions during Skraup Cyclization | - The cyclization step of the Skraup reaction can sometimes lead to minor amounts of isomeric products. Careful control of the reaction temperature and the rate of sulfuric acid addition can help minimize this. |
Problem 3: Excessive Tar Formation and Difficult Product Isolation in the Skraup Reaction
| Possible Cause | Troubleshooting Steps |
| Reaction is too Vigorous | - Add a moderator like ferrous sulfate to the reaction mixture before adding sulfuric acid.[1]- Add the concentrated sulfuric acid slowly and with efficient cooling to control the initial exotherm. |
| High Reaction Temperature | - Maintain the reaction temperature within the optimal range for the specific substrate. Overheating can lead to polymerization and charring. |
| Difficult Extraction from Tar | - After cooling, carefully dilute the reaction mixture with water to reduce its viscosity before neutralization and extraction.- For volatile quinolines, steam distillation can be an effective method to separate the product from non-volatile tar.[1] |
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Potential Origin
| Byproduct | Potential Origin | Recommended Mitigation/Purification |
| 5-Bromo-6-methoxyquinoline | Impurity in starting 2-Bromo-4-methoxyaniline or side reaction in Skraup synthesis. Direct bromination of 6-methoxyquinoline favors the 5-bromo isomer.[3] | Purification of the aniline precursor; Column chromatography of the final product. |
| 7-Bromo-6-methoxyquinoline | Isomeric impurity from the Skraup reaction. | Column chromatography of the final product. |
| 2,5-Dibromo-6-methoxyquinoline | Over-bromination of 4-methoxyaniline. | Controlled addition of brominating agent; Column chromatography. |
| Tar/Polymeric materials | Decomposition and polymerization under harsh Skraup reaction conditions. | Use of reaction moderators (e.g., FeSO₄); Temperature control; Steam distillation for purification.[1] |
| 6-methoxyquinoline | Incomplete bromination of the aniline precursor. | Ensure complete bromination of the starting material; Column chromatography. |
| 2-Bromo-4-methoxyaniline | Incomplete Skraup reaction. | Optimize Skraup reaction conditions (time, temperature); Column chromatography. |
Experimental Protocols
A plausible experimental workflow for the synthesis of this compound is outlined below.
Caption: A two-step experimental workflow for the synthesis of this compound.
Mandatory Visualization
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of synthetic strategy and the potential for isomeric byproduct formation.
Caption: Impact of synthetic route on product regioselectivity.
References
Technical Support Center: Purification of Crude 8-Bromo-6-methoxyquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 8-Bromo-6-methoxyquinoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
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Question: After recrystallization, the yield of purified this compound is significantly lower than expected. What are the possible causes and solutions?
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Answer: Low recovery is a common issue in recrystallization and can stem from several factors:
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Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room or cold temperatures.
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Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Good starting points for bromo-methoxyquinolines include ethanol, ethyl acetate, or a mixture of hexanes and ethyl acetate.[1]
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Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper.
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Solution: Use a pre-heated funnel and filter flask for hot filtration to maintain the solution's temperature.
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Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can leave a substantial amount of product dissolved.
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Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.
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Issue 2: Oily Product Instead of Crystals During Recrystallization
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Question: My product is "oiling out" as a liquid instead of forming solid crystals during recrystallization. How can I resolve this?
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Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
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Solution:
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Reheat the solution to re-dissolve the oil.
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Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
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Allow the solution to cool very slowly to encourage the formation of crystals rather than oil droplets. A Dewar flask can be used for very slow cooling.
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Issue 3: Colored Impurities in the Final Product
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Question: The purified this compound crystals are colored, but the pure compound is expected to be a white or off-white solid. How can I remove these colored impurities?
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Answer: Colored impurities are often non-polar, polymeric materials or degradation products.
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Solution:
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Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal. Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing the yield.
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Second Recrystallization: A second recrystallization can further improve the purity and color of the final product.
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Issue 4: Poor Separation of Isomers by Column Chromatography
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Question: I am struggling to separate this compound from its positional isomers (e.g., 5-bromo or 7-bromo isomers) using column chromatography. What can I do to improve the separation?
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Answer: The separation of quinoline isomers can be challenging due to their similar polarities.
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Solution:
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Optimize the Eluent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Fine-tuning the ratio of these solvents is key. Running a series of TLC plates with different solvent ratios will help identify the optimal eluent system that maximizes the separation between the spots corresponding to the different isomers.
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Use a Different Stationary Phase: While silica gel is most common, alumina can sometimes provide a different selectivity for separating isomers. A short column of alumina was used to purify 5-bromo-8-methoxyquinoline.[2]
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Gradient Elution: A gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, can be more effective than an isocratic (constant solvent composition) elution for separating compounds with close Rf values.
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High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a more powerful technique that can provide baseline separation of isomers.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically:
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Unreacted Starting Materials: Such as 6-methoxyquinoline.
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Reagents: Leftover reagents from the synthesis process.
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Positional Isomers: Depending on the synthetic route, other brominated isomers like 5-bromo-6-methoxyquinoline or 7-bromo-6-methoxyquinoline may be formed.
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Di-brominated Products: Over-bromination can lead to the formation of di-bromo-6-methoxyquinoline.
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Degradation Products: Synthesis of quinolines can sometimes produce colored, tarry impurities.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on data for similar 6-bromoquinoline derivatives, good starting points for solvent screening include ethanol, ethyl acetate, and mixtures such as ethanol/water or methanol/acetone.[1] For some related bromo-quinolines, recrystallization from benzene or anhydrous diethyl ether has been reported.[3]
Q3: What is a recommended eluent system for column chromatography of this compound?
A3: A common approach for substituted quinolines is to use a mixture of hexanes and ethyl acetate on a silica gel column. The polarity can be adjusted by changing the ratio of the two solvents. For the closely related 5-bromo-8-methoxyquinoline, a mixture of ethyl acetate and hexanes (1:3) on an alumina column has been used.[2] Another example for a bromo-methoxy-quinoline derivative is a hexane and dichloromethane eluent system.[4] It is highly recommended to first determine the optimal solvent ratio using thin-layer chromatography (TLC).
Q4: How can I monitor the progress of my column chromatography?
A4: The fractions collected from the column should be monitored by TLC. Spot each fraction on a TLC plate, along with a spot of the crude starting material and, if available, a pure standard of this compound. This will allow you to identify which fractions contain the pure product, which contain impurities, and which are mixed. Fractions containing the pure product should be combined.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Recommended Starting Procedure)
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the crude material when hot but show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid just dissolves. Use the minimum amount of hot solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound (Recommended Starting Procedure)
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run TLC plates with different eluent systems (e.g., varying ratios of hexane/ethyl acetate or hexane/dichloromethane) to find a system that gives good separation of the desired product from impurities. The target compound should ideally have an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a glass chromatography column with a stopcock. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the silica gel.
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Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers. If using a gradient elution, gradually increase the polarity of the eluent over time.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table provides hypothetical data for the purification of crude this compound to serve as a benchmark. Actual results may vary depending on the nature and amount of impurities in the starting material.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |
| Recrystallization | 85% | >98% | 70-85% |
| Column Chromatography | 85% | >99% | 80-95% |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 8-Bromo-6-methoxyquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Bromo-6-methoxyquinoline. Here you will find troubleshooting guides for common experimental issues and frequently asked questions to enhance your synthetic yield and purity.
Troubleshooting Guide
Encountering difficulties in your synthesis? This guide addresses common problems with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inefficient Skraup Reaction: The traditional Skraup synthesis can be aggressive, leading to charring and polymerization of reactants, particularly with glycerol and sulfuric acid.[1] | - Temperature Control: Carefully control the reaction temperature. A stepwise increase in temperature may be beneficial. For a related synthesis of 6-methoxy-8-nitroquinoline, the temperature was rigidly held between 117-119°C during the addition of sulfuric acid.[2]- Reagent Ratios: Optimize the molar ratios of your reactants. A patent for 6-methoxyquinoline synthesis suggests specific ratios of p-methoxyaniline, glycerol, an oxidizing agent, and acid.[1]- Alternative Dehydrating Agents: Consider replacing sulfuric acid with less aggressive dehydrating agents like phosphoric acid. |
| Deactivated Aniline Precursor: The starting aniline for the Skraup reaction (likely 2-bromo-4-methoxyaniline) may have reduced nucleophilicity due to the electron-withdrawing nature of the bromine atom, hindering the reaction. | - Catalyst Choice: Experiment with different catalysts or promoters that can facilitate the reaction with deactivated anilines.- Alternative Synthesis Route: Consider a late-stage bromination of 6-methoxyquinoline. This approach avoids the challenges of using a brominated aniline in the Skraup reaction. | |
| Formation of Impurities & Side Products | Isomeric Products: Bromination of the quinoline ring can lead to the formation of undesired positional isomers. For instance, bromination of 8-substituted quinolines can sometimes yield a mixture of mono- and di-bromo derivatives.[3] | - Controlled Bromination: Carefully control the stoichiometry of the brominating agent (e.g., Br2 or NBS).- Reaction Conditions: Optimize the reaction temperature and solvent. Bromination of 8-methoxyquinoline has been shown to furnish 5-bromo-8-methoxyquinoline as the sole product under specific conditions.[3] |
| Tar Formation: Harsh acidic conditions and high temperatures in the Skraup synthesis can lead to the formation of tar, which complicates product isolation and purification.[4] | - Milder Conditions: Explore milder reaction conditions, including lower temperatures and alternative acid catalysts.- Efficient Stirring: Ensure vigorous stirring to promote heat and mass transfer, minimizing localized overheating.- Purification Strategy: Post-reaction, treat the crude product with activated carbon to remove colored impurities before further purification. | |
| Difficult Purification | Co-eluting Impurities: The desired product and structurally similar impurities may have similar polarities, making separation by column chromatography challenging. | - Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the pure product.- Derivative Formation: In some cases, converting the product to a derivative can alter its polarity, allowing for easier separation. The derivative can then be converted back to the target molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is likely a variation of the Skraup synthesis, a classic reaction for constructing the quinoline core.[1][5] This would typically involve the reaction of 2-bromo-4-methoxyaniline with glycerol, an oxidizing agent (such as nitrobenzene corresponding to the aniline used), and a dehydrating agent like sulfuric acid.[1] An alternative approach is the late-stage bromination of 6-methoxyquinoline.[6]
Q2: How can I improve the yield of the Skraup synthesis for this specific compound?
A2: To improve the yield, meticulous control over reaction parameters is crucial. Based on analogous syntheses:
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Temperature Management: Avoid excessive temperatures that lead to charring. A gradual increase in temperature and maintaining a specific range during critical steps is recommended.[2]
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Optimized Reagent Stoichiometry: The molar ratios of the aniline, glycerol, oxidizing agent, and acid should be carefully optimized. A patent for a similar synthesis provides specific molar ratios that can serve as a starting point.[1]
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Choice of Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic pentoxide or ferrous sulfate can be employed.[1] The choice of oxidant can influence the reaction's vigor and yield.
Q3: Are there any alternative synthesis strategies to the Skraup reaction?
A3: Yes, several other methods can be considered for quinoline synthesis, which could be adapted for this compound:
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Knorr Quinoline Synthesis: This method involves the condensation of a β-ketoester with an arylamine, followed by cyclization.[6]
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Skraup-Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol.[6]
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Late-Stage Bromination: This strategy involves first synthesizing 6-methoxyquinoline and then introducing the bromine atom at the C8 position in a subsequent step.[6] This can be advantageous as the synthesis of the quinoline core is performed with a more reactive, non-halogenated aniline.
Q4: What are the best practices for purifying this compound?
A4: Purification typically involves a combination of techniques:
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Initial Workup: After the reaction, the mixture is usually poured into water and neutralized to precipitate the crude product.[1]
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Removal of Tars: If significant tar formation is observed, treatment with activated carbon can help decolorize the solution.
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Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvents or solvent mixtures to find optimal conditions for crystallization.
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Column Chromatography: For removing closely related impurities, column chromatography using silica gel is a standard method. The eluent system should be chosen based on the polarity of the product and impurities, as determined by thin-layer chromatography (TLC).
Experimental Protocols
Proposed Synthesis of this compound via Skraup Reaction
This protocol is a generalized procedure based on the principles of the Skraup synthesis and should be optimized for specific laboratory conditions.
Materials:
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2-Bromo-4-methoxyaniline
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Glycerol
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Concentrated Sulfuric Acid
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An oxidizing agent (e.g., 2-bromo-4-methoxynitrobenzene or arsenic pentoxide)
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Ferrous sulfate (optional, as a moderator)
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully mix 2-bromo-4-methoxyaniline, glycerol, and the oxidizing agent.
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If the reaction is known to be vigorous, add a moderator like ferrous sulfate.
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With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. Control the rate of addition to maintain the reaction temperature within a specific range (e.g., 110-120°C).
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After the addition is complete, heat the mixture to a slightly higher temperature (e.g., 130-140°C) and maintain it for several hours until the reaction is complete (monitor by TLC).
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Allow the reaction mixture to cool to below 100°C and then cautiously pour it into a large volume of ice-water with stirring.
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Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
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Filter the crude product, wash it with water, and dry it.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
Caption: Key steps in the Skraup synthesis of this compound.
References
Technical Support Center: Bromination of 6-Methoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-methoxyquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected major product from the bromination of 6-methoxyquinoline?
The expected major product is 5-bromo-6-methoxyquinoline. The methoxy group at the C-6 position is an activating ortho-, para-directing group, making the C-5 and C-7 positions susceptible to electrophilic attack. Due to steric hindrance, the C-5 position is generally favored.
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for 5-bromo-6-methoxyquinoline?
The formation of the 7-bromo-6-methoxyquinoline isomer is a common side reaction.[1] To enhance the selectivity for the 5-bromo isomer, consider the following:
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Solvent Choice: Non-polar solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) at room temperature have been reported to produce 5-bromo-6-methoxyquinoline as the sole product in high yield.[2] In contrast, using acetic acid as a solvent has been associated with lower yields of the desired product.[2]
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Temperature Control: Running the reaction at room temperature or below can help minimize the formation of the thermodynamically more stable, but often undesired, 7-bromo isomer.
Q3: I am observing a significant amount of di-brominated product. What causes this and how can I prevent it?
Over-reaction, leading to di-brominated species such as 5,7-dibromo-6-methoxyquinoline, is a common issue, especially when using an excess of the brominating agent.[1]
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Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the brominating agent (e.g., molecular bromine or N-bromosuccinimide).
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Slow Addition: Add the brominating agent dropwise to the solution of 6-methoxyquinoline. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, disfavoring the second bromination event.
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Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed, preventing further bromination of the mono-brominated product.
Q4: My reaction is sluggish or incomplete. What can I do to drive it to completion?
If you are facing an incomplete reaction with unreacted 6-methoxyquinoline remaining, consider these points:[1]
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Purity of Reagents: Ensure that the 6-methoxyquinoline and the brominating agent are pure. N-bromosuccinimide (NBS), in particular, should be recrystallized if it appears colored (off-white or brown).[3]
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Activation of Brominating Agent: For less reactive substrates, or when using NBS, the addition of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the bromine. However, be aware that this may also increase the likelihood of side reactions.
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Reaction Time and Temperature: While low temperatures favor selectivity, a slight increase in temperature or prolonged reaction time may be necessary to achieve full conversion. Monitor by TLC to find the optimal balance.
Q5: How can I purify the desired 5-bromo-6-methoxyquinoline from the reaction mixture?
Purification can typically be achieved through the following methods:
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Work-up: After the reaction, the mixture is usually washed with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any unreacted bromine, followed by a wash with a base like sodium bicarbonate to remove any acidic byproducts.
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Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and hexane.
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Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is an effective method for separating the desired 5-bromo isomer from the 7-bromo isomer, any di-brominated products, and unreacted starting material. An eluent system such as ethyl acetate/hexane is often effective.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 5-Bromo-6-methoxyquinoline.
| Brominating Agent | Solvent | Temperature | Yield of 5-Bromo-6-methoxyquinoline (%) | Reference |
| Molecular Bromine (Br₂) | Chloroform (CHCl₃) | Room Temperature | 88 | [2] |
| Molecular Bromine (Br₂) | Acetic Acid | Not specified | 52 | [2] |
| Molecular Bromine (Br₂) | Acetic Acid (modified) | Not specified | 36 | [2] |
| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Room Temperature | 85 | [4] |
Experimental Protocols
Protocol 1: Bromination of 6-Methoxyquinoline with Molecular Bromine in Chloroform [2]
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Preparation: Dissolve 6-methoxyquinoline (1 equivalent) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Addition of Bromine: Prepare a solution of molecular bromine (1.1 equivalents) in chloroform. Add this solution dropwise to the stirred solution of 6-methoxyquinoline at room temperature over a period of 15-20 minutes.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Protocol 2: Bromination of 6-Methoxyquinoline with N-Bromosuccinimide (NBS) in Acetonitrile [4]
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Preparation: In a round-bottom flask, dissolve 6-methoxyquinoline (1 equivalent) in acetonitrile (CH₃CN).
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Addition of NBS: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. It is recommended to use freshly recrystallized NBS.[3]
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Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.
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Isolation: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude product.
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Purification: Purify the product by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Reaction pathways in the bromination of 6-methoxyquinoline.
Caption: Troubleshooting workflow for the bromination of 6-methoxyquinoline.
References
Technical Support Center: Overcoming Low Yield in Skraup Synthesis of Quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the Skraup synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis resulted in a very low yield and a significant amount of tar. What are the common causes?
Low yields and tar formation are frequent challenges in the Skraup synthesis, largely due to its highly exothermic and vigorous nature.[1] Key contributing factors include:
-
Uncontrolled Reaction Temperature: The reaction is highly exothermic. Localized overheating can lead to the polymerization and charring of reactants, forming tar.[1][2]
-
Suboptimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can result in side reactions and incomplete conversion.
-
Inefficient Mixing: Poor agitation can create localized hotspots and uneven reaction progress, which promotes the formation of tarry byproducts.[3]
-
Difficult Work-up Procedure: The viscous, tarry reaction mixture can make product extraction challenging, leading to significant product loss.[1]
-
Nature of the Aniline Substituent: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more difficult and thereby reducing the yield.[1]
Q2: How can I control the violent and exothermic nature of the Skraup reaction?
The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[2] Several methods can be employed to moderate the reaction:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[3][4] It is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[1] Boric acid can also be used as a moderator.[2][3]
-
Controlled Addition of Sulfuric Acid: The slow and careful addition of concentrated sulfuric acid while cooling the reaction mixture is crucial to manage the initial exotherm.[3][4]
-
Efficient Stirring: Vigorous and constant stirring helps to dissipate heat and prevent the formation of localized hotspots.[3]
Q3: What is the role of ferrous sulfate in the Skraup synthesis?
Ferrous sulfate (FeSO₄) is frequently added as a moderator to control the often violent Skraup reaction.[5] It is believed to function as an oxygen carrier, facilitating a smoother and more controlled oxidation of the dihydroquinoline intermediate to the final quinoline product.[1] This controlled process helps to minimize the formation of tar and other byproducts that can result from an overly vigorous reaction.[4]
Q4: Can I use an oxidizing agent other than nitrobenzene?
Yes, while nitrobenzene is a traditional oxidizing agent in the Skraup synthesis (and can also act as a solvent), other oxidizing agents can be used.[5] Arsenic acid (As₂O₅) has been historically used and is reported to result in a less violent reaction.[5] More contemporary and "greener" approaches have explored microwave-assisted synthesis without an external oxidizing agent or the use of ionic liquids that can facilitate the reaction.[6]
Q5: How do substituents on the aniline starting material affect the reaction yield?
The electronic properties of substituents on the aniline ring significantly influence the reactivity and overall yield of the Skraup synthesis.[1]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) generally enhance the reaction rate and lead to higher yields by activating the aromatic ring towards electrophilic substitution.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the cyclization step more challenging. This often necessitates harsher reaction conditions and typically results in lower yields.[1]
Troubleshooting Guide
Low yields in the Skraup synthesis can often be traced back to a few key experimental parameters. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving common causes of low yield.
Data Presentation
Table 1: Effect of Aniline Substituents on Quinoline Yield in Microwave-Assisted Skraup Synthesis
| Aniline Derivative | Substituent Type | Yield (%) |
| 4-Hydroxyaniline | Electron-donating | 66 |
| 4-Ethylaniline | Electron-donating | 55 |
| 4-Isopropylaniline | Electron-donating | 66 |
| 4-Thioanisole | Electron-donating | 28 |
| 4-Acetylaniline | Electron-withdrawing | 18 |
| 4-Nitroaniline | Strongly Electron-withdrawing | 17 |
Data sourced from a study on microwave-assisted modified Skraup reactions.[7]
Table 2: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis
| Starting Material | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 2,6-Diaminotoluene, Glycerol | 3 hours, 30% | 40 minutes, 28% | [8] |
Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
With constant and efficient stirring, slowly add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.
-
Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[2]
Protocol 2: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methyl-quinoline
This protocol is an example of a more modern, rapid synthesis.[8]
Materials:
-
2,6-Diaminotoluene (0.5 g, 4 mmol)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g)
-
Concentrated Sulfuric Acid (4.2 mL)
Procedure:
-
In a suitable microwave reaction vessel, mix 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.
-
Subject the mixture to microwave irradiation (consult specific instrument guidelines for power and time settings).
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into an ice-water mixture (15 mL).
-
Basify the solution to a pH of 9-10.
-
Filter the resulting precipitate and wash it with cold water.
-
Recrystallize the product from water to yield 7-amino-8-methyl-quinoline.
Mandatory Visualization
Diagram: Skraup Synthesis Reaction Mechanism
Caption: The key steps involved in the Skraup synthesis of quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Bromo-6-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Bromo-6-methoxyquinoline. The focus is on the removal of common isomeric impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a Skraup reaction with 2-bromo-4-methoxyaniline, is generally regioselective. However, side reactions can lead to the formation of positional isomers. The most probable isomeric impurities are other bromo-substituted 6-methoxyquinolines, such as 5-Bromo-6-methoxyquinoline and 7-Bromo-6-methoxyquinoline. The formation of these isomers is influenced by the specific reaction conditions. For instance, direct bromination of 6-methoxyquinoline is known to favor the formation of 5-bromo-6-methoxyquinoline, but other isomers can also be formed.[1][2][3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary purification techniques for removing isomeric impurities from this compound are fractional recrystallization and column chromatography.[4] For samples with a lower impurity profile, recrystallization can be effective. For complex mixtures with closely related isomers, column chromatography is generally the more robust method.[4] High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment of purity and for preparative separation on a smaller scale.
Q3: How can I assess the purity of my this compound sample and identify the isomeric impurities?
A3: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying isomeric impurities.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and identifying the presence of isomers through distinct chemical shifts and coupling patterns. Mass spectrometry can confirm the molecular weight of the product and any impurities.
Troubleshooting Guides
Fractional Recrystallization
Issue 1: Oiling out during recrystallization.
-
Cause: The solute's melting point may be lower than the boiling point of the chosen solvent, or the solution is too concentrated, causing the compound to separate as a liquid instead of forming crystals.[4]
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.
-
Solvent System Modification: Consider using a mixed solvent system. A solvent in which the compound is highly soluble can be paired with a solvent in which it is less soluble to achieve optimal crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.
-
Issue 2: Poor recovery of the purified product.
-
Cause: The compound may be too soluble in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Solvent Selection: Test a range of solvents to find one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Concentrate the Filtrate: If the product remains in the mother liquor, you can partially evaporate the solvent and attempt a second crystallization.
-
Issue 3: Impurities co-crystallize with the product.
-
Cause: The impurities have very similar solubility profiles to the desired compound.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: Perform a second or even third recrystallization. The purity of the crystals generally improves with each successive recrystallization.
-
Alternative Solvent: Try a different solvent or solvent system that may have a greater differential solubility for the product and the impurities.
-
Consider Chromatography: If recrystallization is ineffective, column chromatography will likely be necessary.
-
Column Chromatography
Issue 1: Poor separation of isomers.
-
Cause: Isomers often have very similar polarities, making them difficult to separate on a column.[6]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[9] Fine-tuning the solvent ratio is critical for achieving good separation.
-
Use a Gradient Elution: A gradual increase in the polarity of the mobile phase during the chromatography run can improve the resolution of closely eluting compounds.
-
Stationary Phase Selection: While silica gel is common, other stationary phases like alumina or phenyl-bonded silica could offer different selectivity for aromatic isomers.[7][8]
-
Column Dimensions: A longer, narrower column can provide better resolution for difficult separations.
-
Issue 2: Tailing of the product band on the column.
-
Cause: This can be due to interactions between the basic nitrogen of the quinoline ring and acidic sites on the silica gel, or column overloading.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
-
Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is not excessive. A general guideline is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.
-
Data Presentation
Table 1: Example Solvent Systems for Recrystallization of Bromo-Substituted Quinolines
| Compound | Recrystallization Solvent(s) | Solvent Ratio (v/v) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Benzene | - | [10] |
| 7-Bromo-8-hydroxyquinoline | Methanol / Acetone | 1:1 | [10] |
| 5-Bromo-8-nitroisoquinoline | Heptane / Toluene | 4:1 | [9] |
This table provides examples from related compounds to guide solvent selection.
Table 2: Example TLC and Column Chromatography Conditions for Separation of Positional Isomers
| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
| Silica Gel | Ethyl Acetate / Hexane (gradient) | General separation of quinoline derivatives | [9] |
| Silica Gel | Dichloromethane / Diethyl Ether (gradient) | Purification of 5-Bromoisoquinoline | [9] |
| Phenyl Hydride Column | Acetonitrile / Water | HPLC separation of aromatic positional isomers | [7] |
| MIL-53(Fe) Packed Column | Methanol / Water | HPLC separation of dichlorobenzene and xylene isomers | [6] |
This table presents examples of stationary and mobile phases used for the separation of analogous isomeric compounds.
Experimental Protocols
Protocol 1: General Procedure for Fractional Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent mixture that dissolves the crude this compound when hot and provides good crystal formation upon cooling.
-
Dissolution: In a flask, add the crude product and the minimum volume of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the effectiveness of the recrystallization.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent for separating this compound from its impurities. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent, and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in a systematic manner. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A logical workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 2. Regioselective bromination: Synthesis of brominated methoxyquinolines | Aperta [aperta.ulakbim.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. welch-us.com [welch-us.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: The Skraup Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to tar formation during the Skraup synthesis of quinolines.
Troubleshooting Guide: Tar Formation
Issue 1: Excessive Tar Formation Leading to Low Yields and Difficult Purification
-
Question: My Skraup reaction has produced a large amount of black, intractable tar, making product isolation nearly impossible and significantly lowering my yield. What are the primary causes, and how can I mitigate this?
-
Answer: Excessive tar formation is a common and challenging issue in the Skraup synthesis, primarily due to the harsh, high-temperature, and strongly acidic reaction conditions.[1][2][3][4] The principal cause is the acid-catalyzed polymerization of acrolein, which is formed from the dehydration of glycerol, and other reactive intermediates.[1] To address this, a multi-faceted approach focusing on reaction control is necessary.
Immediate Troubleshooting Steps:
-
Assess Reaction Vigor: If the reaction is still in progress and exhibiting excessive exothermicity (a rapid, uncontrolled temperature increase), immediately attempt to cool the reaction vessel in an ice-water bath to prevent a runaway reaction.[1]
-
Evaluate Reagent Quality and Order of Addition: Ensure that the aniline was freshly distilled and that reagents were added in the correct sequence (typically aniline, moderator, glycerol, then slow addition of sulfuric acid with cooling).[1]
-
Post-Reaction Tar Management: If the reaction is complete, the most effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation after making the reaction mixture strongly alkaline.[1]
Preventative Measures for Future Experiments:
-
Employ a Moderator: The addition of a moderator is crucial to control the reaction's exothermicity and, consequently, reduce tar formation.[2][3][4] Ferrous sulfate (FeSO₄) is the most common moderator and is believed to function as an oxygen carrier, slowing down the oxidation step.[1][3] Boric acid can also be used to make the reaction less violent.[2][4]
-
Controlled Heating: The reaction should be initiated with gentle heating. Once the exothermic phase begins, the external heat source should be removed.[1] The reaction's own heat should sustain it for a period. Reapply heat only after the initial exotherm has subsided to complete the reaction.[1]
-
Optimize Reaction Temperature and Time: Minimizing both the reaction temperature and duration can significantly reduce the extent of tar formation.[1]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the vigor of the reaction. Alternatives like arsenic acid are known to result in a less violent reaction, potentially reducing tarring.[1][5] More environmentally friendly options and modifications, such as microwave-assisted synthesis or the use of ionic liquids, have also been explored to achieve cleaner reactions.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the tar formed in the Skraup reaction?
A1: The tar is a complex, high-molecular-weight polymeric material.[2] It is primarily formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1] Other reactive intermediates in the reaction mixture can also contribute to this polymerization under the harsh acidic and high-temperature conditions.
Q2: How does ferrous sulfate (FeSO₄) act as a moderator to prevent tar formation?
A2: Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step of the reaction.[1][3] By slowing down this step, it helps to control the overall reaction rate and prevent the rapid, uncontrolled release of heat (exotherm) that promotes polymerization and charring, thus reducing tar formation.[3]
Q3: Can the concentration of sulfuric acid influence tar formation?
A3: Yes, the concentration of sulfuric acid is a critical parameter. While a strong acid is necessary to catalyze the dehydration of glycerol to acrolein and the subsequent cyclization, excessively harsh acidic conditions can accelerate the polymerization side reactions that lead to tar.[2] Some modern protocols have explored the use of microwave irradiation with varying concentrations of sulfuric acid, sometimes in the presence of water as a solvent, to optimize quinoline yield and minimize tar formation.[7]
Q4: Are there any "greener" alternatives to the classical Skraup synthesis that minimize tar formation?
A4: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly and to reduce tar formation.[1][6] These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[1][8]
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[1][6]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[1]
-
Alternative Oxidizing Agents: Replacing hazardous oxidizing agents like arsenic acid with safer alternatives is an active area of research.[1] Iodine has been reported as an effective alternative.[1][9]
Data Presentation
Table 1: Effect of Moderators on the Skraup Reaction
| Moderator | Function | Impact on Reaction | Effect on Tar Formation |
| Ferrous Sulfate (FeSO₄) | Oxygen carrier | Controls exothermicity, makes the reaction less violent | Significantly reduces charring and tar formation |
| Boric Acid | Not fully elucidated | Makes the reaction less violent | Reduces tar formation |
This table provides a qualitative summary based on available literature. Quantitative data on yield improvement is often dependent on the specific substrate and reaction conditions.
Table 2: Comparison of Oxidizing Agents in the Skraup Reaction
| Oxidizing Agent | Advantages | Disadvantages | Impact on Tar Formation |
| Nitrobenzene | Readily available, acts as a solvent | Can lead to a violent reaction | High potential for tar if not moderated |
| Arsenic Acid/Pentoxide | Results in a less violent reaction | Highly toxic | Generally less tar formation due to milder conditions |
| Iodine | Can be used in catalytic amounts, milder | May not be as effective for all substrates | Can lead to cleaner reactions with less tar |
| Ferric Compounds (e.g., Ferric Oxide) | Less toxic than arsenic compounds | May result in lower yields | Moderate tar formation |
| Vanadium Pentoxide (V₂O₅) | Mentioned as a potential alternative | Less common, may require optimization | Data on tar formation is limited |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline to Minimize Tar Formation
This protocol is adapted from established methods and incorporates a moderator to control the reaction.[10]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (concentrated)
-
Water
Procedure:
-
Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the aniline, ferrous sulfate heptahydrate, and glycerol.
-
Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly and carefully add the concentrated sulfuric acid through the dropping funnel. Maintain vigorous stirring and control the rate of addition to keep the internal temperature from rising excessively.
-
Initiation of Reaction: After the acid addition is complete, gently heat the mixture using a heating mantle or oil bath.
-
Controlled Exotherm: Once the reaction initiates (indicated by boiling), immediately remove the heat source. The exothermic nature of the reaction should sustain reflux for a period. If the reaction becomes too vigorous, use the ice-water bath to moderate it.
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.
-
Work-up Preparation: Allow the reaction mixture to cool to room temperature. The mixture will be a viscous, tarry liquid.
Protocol 2: Purification of Quinoline by Steam Distillation
This protocol outlines the most common and effective method for separating quinoline from the tarry byproducts.[1]
Materials:
-
Crude Skraup reaction mixture
-
Concentrated Sodium Hydroxide solution
-
Steam source
-
Steam distillation apparatus
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Alkalinization: Carefully make the cooled, crude reaction mixture strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This step neutralizes the sulfuric acid and liberates the free quinoline base.
-
Steam Distillation Setup: Assemble the steam distillation apparatus with the flask containing the alkalinized reaction mixture.
-
Distillation: Pass steam through the mixture. The volatile quinoline will co-distill with the water and be collected in the receiving flask. Continue the distillation until the distillate is no longer cloudy and no more oily droplets of quinoline are observed.
-
Extraction: Transfer the distillate to a separatory funnel. Extract the quinoline from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and then remove the solvent by rotary evaporation to yield the crude quinoline.
-
Final Purification: The crude quinoline can be further purified by fractional distillation under reduced pressure.
Visualizations
Caption: Mechanism of tar formation in the Skraup reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Temperature Control in Exothermic Quinoline Synthesis
Welcome to the technical support center for exothermic quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature control and troubleshooting common issues encountered during these often vigorous reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in exothermic quinoline syntheses like the Skraup or Doebner-von Miller reactions?
A1: Many classical quinoline syntheses are highly exothermic, meaning they release a significant amount of heat.[1] Without proper temperature control, this can lead to a rapid, uncontrolled increase in reaction rate, a phenomenon known as thermal runaway. This can result in the formation of unwanted byproducts, such as tars and polymers, which significantly lowers the yield and complicates the purification of the desired quinoline product.[1][2] In some cases, particularly the Skraup synthesis, the reaction can become dangerously violent if not properly moderated.[3]
Q2: What are the most common side reactions caused by poor temperature control in quinoline synthesis?
A2: The most prevalent side reactions stemming from inadequate temperature control are tar and polymer formation.[1] This is especially common in the Skraup and Doebner-von Miller reactions, where the acidic conditions and high temperatures can cause the polymerization of reactants like acrolein or other α,β-unsaturated carbonyl compounds.[1][4] In the Friedländer synthesis, elevated temperatures can promote the self-condensation (aldol condensation) of the ketone reactant, leading to a complex mixture of byproducts.[5]
Q3: What is a "moderator" in the context of a Skraup synthesis, and how does it help control the reaction's exotherm?
A3: A moderator is a substance added to the Skraup reaction to make it less violent. Ferrous sulfate (FeSO₄) is a commonly used moderator.[3] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and at a more controlled rate, thus preventing a dangerous thermal runaway.[6] Boric acid can also be used for this purpose.[2]
Q4: Can modern techniques like microwave-assisted synthesis help in controlling the temperature of quinoline synthesis?
A4: Yes, microwave-assisted synthesis can be a powerful tool for temperature control in quinoline synthesis. It allows for rapid and uniform heating of the reaction mixture to a precise temperature, which can significantly shorten reaction times and improve yields.[7][8] For instance, some Friedländer syntheses that require high temperatures for extended periods under conventional heating can be completed in minutes at a controlled 160°C using a microwave reactor.[7][9]
Troubleshooting Guides
Issue 1: Thermal Runaway and Vigorous, Uncontrolled Reaction
Symptoms:
-
A sudden, rapid increase in the reaction temperature.
-
Violent boiling and potential splashing of the reaction mixture.
-
Noticeable darkening or charring of the reaction mixture.
Possible Causes:
-
The inherent exothermic nature of the reaction (especially Skraup synthesis).[3]
-
Too rapid addition of a reactant or catalyst.
-
Lack of an effective heat dissipation method (e.g., inadequate cooling bath).
-
Absence of a reaction moderator in the Skraup synthesis.[3]
Solutions:
-
Use a Moderator: For Skraup synthesis, always include a moderator like ferrous sulfate (FeSO₄).[3]
-
Slow Addition of Reagents: Add reagents, especially strong acids like concentrated sulfuric acid, slowly and in portions, allowing the temperature to stabilize between additions.[2]
-
Efficient Cooling: Use an ice bath or other appropriate cooling system to dissipate the heat generated during the reaction.[2]
-
Vigorous Stirring: Ensure efficient stirring to prevent the formation of localized hot spots in the reaction mixture.
Issue 2: Low Yield of Quinoline Product and Significant Tar/Polymer Formation
Symptoms:
-
The final reaction mixture is a thick, dark, tar-like substance.
-
Difficulty in isolating the desired product from the reaction mixture.
-
The yield of the purified quinoline is significantly lower than expected.
Possible Causes:
-
Excessively high reaction temperatures promoting polymerization of starting materials.[1]
-
Prolonged reaction times at elevated temperatures.
-
Highly concentrated acid catalysts accelerating side reactions.[10]
Solutions:
-
Optimize Reaction Temperature: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[10] Avoid overheating, as this is a primary cause of tar formation.[1]
-
Biphasic Solvent System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic solvent like toluene, while the aniline is in an acidic aqueous phase, can drastically reduce its self-polymerization.[10]
-
Slow Reactant Addition: A gradual, dropwise addition of the α,β-unsaturated carbonyl compound can help to keep its concentration low at any given time, thus minimizing polymerization.[10]
-
Milder Catalysts: Consider using milder acid catalysts or optimizing the concentration of the strong acid to find a balance between the desired reaction rate and the minimization of side reactions.[10]
Data Presentation
Table 1: Effect of Temperature and Catalyst on Friedländer Synthesis Yield
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None (traditional) | 150-220 | Several hours | Moderate | [7] |
| Base (e.g., NaOH) in alcohol | 80-120 (reflux) | Several hours | Varies | [7][11] |
| Iodine (I₂) | 80-100 | 1-2 hours | 82-95 | [5] |
| P₂O₅/SiO₂ | 80 | 15 minutes | 93 | [5] |
| Li⁺-montmorillonite | 100 | 0.5-2 hours | up to 96 | [5] |
| Sulfonic acid IL | 50 | 30 minutes | 92 | [5] |
| Acetic Acid (Microwave) | 160 | 5-10 minutes | Excellent | [7][8] |
Note: Yields are highly dependent on the specific substrates used.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are essential.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[3]
-
Acid Addition: With constant and vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary to maintain control over the temperature.[3]
-
Initiation: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for approximately 30-60 minutes.[3]
-
Reflux: After the initial vigorous reaction has subsided, apply external heat to maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[3]
-
Work-up: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.[3]
-
Purification: The crude quinoline can be purified by steam distillation to separate it from the tarry residue.[3]
Protocol 2: Doebner-von Miller Synthesis with Temperature Control to Minimize Tarring
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[10]
-
Reagent Preparation: In the dropping funnel, prepare a solution of crotonaldehyde in toluene.[10]
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to minimize the polymerization of crotonaldehyde.[10]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[10]
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified.[10]
Protocol 3: Microwave-Assisted Friedländer Synthesis
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place 2-aminobenzophenone and the desired ketone (e.g., cyclohexanone).[7]
-
Solvent and Catalyst: Add glacial acetic acid, which serves as both the solvent and the catalyst.[7]
-
Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[7][9] Monitor the internal pressure to ensure it remains within the safe limits of the instrument.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. The product can then be isolated using standard extraction and purification techniques.[7]
Visualizations
Caption: Troubleshooting workflow for thermal runaway.
Caption: Troubleshooting workflow for low yield and tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Characterization of unexpected products in 8-Bromo-6-methoxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-6-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic approach involves a two-step process:
-
Skraup-Doebner-von Miller Synthesis: Preparation of the 6-methoxyquinoline core from p-anisidine.
-
Electrophilic Bromination: Introduction of the bromine atom onto the 6-methoxyquinoline backbone.
Q2: What are the primary challenges and side reactions in the Skraup-Doebner-von Miller synthesis of 6-methoxyquinoline?
A2: The Skraup-Doebner-von Miller reaction is known for being exothermic and can be difficult to control. Key challenges include:
-
Tar and Polymer Formation: The harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates, resulting in the formation of tar and reducing the yield of the desired product.[1][2]
-
Vigorous Reaction: The reaction can be highly exothermic and potentially violent if not properly moderated.[3][4]
Q3: What are the potential unexpected products during the bromination of 6-methoxyquinoline?
A3: The primary unexpected product is the isomeric 5-Bromo-6-methoxyquinoline . The methoxy group at the 6-position directs bromination to both the 5 and 8 positions. Under certain conditions, polybrominated products such as 5,7-dibromo-6-methoxyquinoline and even tri- or tetra-brominated quinolines can also be formed, particularly with an excess of the brominating agent.[5][6]
Troubleshooting Guides
Issue 1: Low Yield and Significant Tar Formation in Skraup-Doebner-von Miller Synthesis
Symptoms:
-
The reaction mixture becomes a thick, black, tar-like substance.
-
The isolated yield of 6-methoxyquinoline is significantly lower than expected.
Possible Causes:
-
The reaction temperature is too high, promoting polymerization.
-
The addition of sulfuric acid is too rapid, leading to an uncontrolled exothermic reaction.
-
Inefficient stirring causing localized overheating.
Solutions:
-
Use a Moderator: Incorporate ferrous sulfate or boric acid into the reaction mixture to help control the reaction's vigor.[2]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.
-
Maintain Optimal Temperature: Carefully control the heating to initiate the reaction and then manage the exothermic phase to prevent excessive temperature increases. A recommended temperature is around 140°C.[1][2]
-
Ensure Efficient Stirring: Vigorous and constant stirring is crucial for even heat distribution.
Issue 2: Formation of Multiple Brominated Products
Symptoms:
-
Chromatographic or spectroscopic analysis (e.g., TLC, GC-MS, NMR) of the crude product shows multiple spots or peaks corresponding to different brominated isomers.
-
Difficulty in isolating the pure this compound.
Possible Causes:
-
Reaction Conditions: The choice of solvent and brominating agent can influence the regioselectivity of the bromination.
-
Stoichiometry of Brominating Agent: Using an excess of the brominating agent can lead to the formation of di- or polybrominated products.
Solutions:
-
Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) to favor mono-bromination.
-
Solvent Selection: Acetic acid is a commonly used solvent for the bromination of quinolines.[6]
-
Purification: Utilize column chromatography to separate the desired 8-bromo isomer from the unexpected 5-bromo and other polybrominated byproducts. The polarity differences between the isomers should allow for effective separation.
Quantitative Data
The following table summarizes the potential yields of expected and unexpected products based on literature findings.
| Product | Expected/Unexpected | Typical Yield | Conditions |
| 6-methoxyquinoline | Expected | 72% | Skraup synthesis from p-anisidine and 1,3-propanediol with a transition metal catalyst.[7] |
| This compound | Expected | High (not specified) | Regioselective bromination. |
| 5-Bromo-6-methoxyquinoline | Unexpected | Can be the sole product (88% yield) | Bromination of 6-methoxyquinoline with molecular bromine.[6] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Unexpected | 78% | Treatment of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with excess molecular bromine.[5] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Unexpected | 76% | Unexpected bromination of 3,6,8-trimethoxyquinoline.[5] |
Experimental Protocols
Synthesis of 6-methoxyquinoline via Skraup-Doebner-von Miller Reaction
This protocol is adapted from a method for synthesizing 6-methoxyquinoline.[1][2]
Materials:
-
p-Anisidine
-
Glycerol
-
p-Methoxynitrobenzene
-
Ferrous sulfate
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxynitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).
-
Slowly add concentrated sulfuric acid dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.
-
After the addition of sulfuric acid, heat the mixture to 140°C and reflux for 8-8.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to a pH of 5.5.
-
Remove any floating resin by decantation.
-
Filter the solid product and wash it with distilled water, followed by ethyl acetate.
-
Combine the organic phases and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases and remove the ethyl acetate via reduced pressure distillation to obtain crude 6-methoxyquinoline.
-
Purify the crude product by column chromatography.
Bromination of 6-methoxyquinoline
This protocol is a general procedure for the bromination of methoxyquinolines.
Materials:
-
6-methoxyquinoline
-
N-Bromosuccinimide (NBS) or molecular bromine
-
Acetic acid or chloroform
-
Sodium bicarbonate solution
-
Sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 6-methoxyquinoline in a suitable solvent such as acetic acid or chloroform in a reaction flask.
-
Slowly add a controlled amount (e.g., 1.0 to 1.1 equivalents) of the brominating agent (NBS or a solution of bromine in the same solvent) to the reaction mixture at room temperature, while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from any unreacted starting material and the 5-bromo isomer.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 7. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative Purity Analysis of 8-Bromo-6-methoxyquinoline by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 8-Bromo-6-methoxyquinoline against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical method selection.
High-Performance Liquid Chromatography is a premier technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, reversed-phase HPLC is the method of choice, offering robust separation of the main analyte from potential process-related impurities and degradation products.
Comparison of Analytical Methods
The purity of this compound can be assessed by several methods, each with distinct advantages and limitations. The choice of technique often depends on the specific information required, such as the nature of expected impurities and the need for absolute quantification.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Relative purity (area %), detection of non-volatile impurities. | High resolution, sensitive, quantitative, widely available. | Requires a chromophore, may not detect non-UV active impurities. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Detection and identification of volatile impurities. | High sensitivity for volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Absolute purity (w/w %), structural confirmation. | Primary analytical method, does not require a reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires a certified internal standard. |
Illustrative Purity Data Comparison for a Synthesized Batch of this compound
| Analytical Method | Parameter | Measured Result | Interpretation |
| HPLC-UV | Peak Area % of this compound | 99.2% | High purity with respect to non-volatile, UV-active impurities. |
| Peak Area % of Starting Material (e.g., 6-methoxyquinoline) | 0.3% | Minor unreacted starting material is present. | |
| Peak Area % of Unknown Impurity 1 | 0.5% | A minor, unknown, non-volatile impurity is present. | |
| GC-MS | Peak Area % of this compound | >99.5% (relative to other volatiles) | The sample is largely free of volatile impurities. |
| Identification of Volatiles | Trace residual solvent (e.g., Ethanol) | A negligible amount of residual solvent from purification is present. | |
| ¹H qNMR | Absolute Purity | 98.9% w/w | The absolute purity is high and corroborates HPLC data, accounting for any non-UV active or non-volatile impurities. |
| Identified Impurities | Residual Ethanol | Confirms the presence of a residual solvent. |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water. Mix and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution and run the gradient program.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the logical flow of the purity analysis.
A Comparative Guide to HPLC Method Development for Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the development and quality control of bromoquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. The selection of an appropriate HPLC method is critical for ensuring the purity, stability, and overall quality of these compounds. This guide provides a comparative overview of various HPLC methods for the analysis of bromoquinoline derivatives, supported by experimental data to aid in method development and selection.
Comparison of HPLC Methods
The choice between reversed-phase, normal-phase, and chiral HPLC methods depends on the specific analytical goal, such as purity assessment, isomer separation, or enantiomeric resolution.
Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of bromoquinoline derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds.[1]
Table 1: Comparison of Reversed-Phase HPLC Methods for Bromoquinoline Derivatives
| Parameter | Method 1: 3-Acetyl-6-bromoquinolin-4(1H)-one[2] | Method 2: 6-Bromoquinoline[3] | Method 3: 7-Bromoquinoline-8-thiol |
| Column | C18, 4.6 x 150 mm, 5 µm[2] | C18, 4.6 x 250 mm, 5 µm[3] | Newcrom R1 |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | 0.1% Formic Acid in Water[3] | Water with Phosphoric Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | 0.1% Formic Acid in Acetonitrile[3] | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B[2] | Start with 70% A, hold for 2 min. Ramp to 30% A over 15 min. Hold at 30% A for 5 min. Return to 70% A over 1 min and re-equilibrate for 5 min.[3] | Isocratic |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min |
| Column Temperature | 30 °C[2] | Not Specified | Not Specified |
| Detection | UV at 254 nm[2] | UV at 254 nm[3] | UV |
| Injection Volume | 10 µL[2] | 10 µL[3] | Not Specified |
| Sample Preparation | 1 mg/mL in Methanol[2] | 1 mg/mL in initial mobile phase[3] | Not Specified |
Normal-Phase HPLC
Normal-phase HPLC (NP-HPLC) is particularly useful for separating isomers and highly non-polar or lipophilic bromoquinoline derivatives that are poorly retained in reversed-phase systems.[4][5] It is also a preferred method for chiral separations.[6][7]
Table 2: General Comparison of Normal-Phase vs. Reversed-Phase HPLC
| Feature | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Polar (e.g., silica, amino, cyano)[5] | Non-polar (e.g., C18, C8)[7] |
| Mobile Phase | Non-polar (e.g., hexane, isopropanol)[7] | Polar (e.g., water, acetonitrile, methanol)[7] |
| Analyte Elution | Least polar compounds elute first.[5] | Most polar compounds elute first.[7] |
| Primary Applications | Isomer separation, chiral separations, analysis of water-sensitive compounds, separation of highly hydrophobic or hydrophilic compounds.[5][6] | Widely applicable for a broad range of compounds, including pharmaceuticals and biomolecules.[7] |
Chiral HPLC
The separation of enantiomers of chiral bromoquinoline derivatives is crucial as different enantiomers can exhibit distinct pharmacological and toxicological properties.[8] Chiral HPLC is the most common technique for this purpose, typically employing a chiral stationary phase (CSP).[8][9]
Table 3: Chiral HPLC Method Example (Hypothetical for a Bromoquinoline Derivative)
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Principle | The chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[9] |
Experimental Protocols
Protocol 1: Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by Reversed-Phase HPLC[2]
-
Mobile Phase Preparation:
-
Sample Preparation:
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.[2]
-
Inject 10 µL of the sample solution and run the gradient program as specified in Table 1.[2]
-
-
Data Analysis:
-
Integrate the peaks and calculate the area percentage of the main peak to determine the purity.[2]
-
Protocol 2: Impurity Profiling of Bromoquinoline Derivatives by LC-MS[10]
-
Chromatographic Conditions:
-
Use the same HPLC method as described in Protocol 1.
-
-
Mass Spectrometer Setup:
-
Data Analysis:
-
Identify the main compound and any impurities by their mass-to-charge ratios.[10]
-
HPLC Method Development Workflow
The following diagram illustrates a general workflow for developing an HPLC method for bromoquinoline derivatives.
Caption: A general workflow for HPLC method development for bromoquinoline derivatives.
Conclusion
The development of a robust and reliable HPLC method is fundamental for the successful progression of bromoquinoline derivatives from research to potential clinical applications. This guide provides a comparative framework to assist researchers in selecting and optimizing the most suitable HPLC method for their specific analytical needs. For comprehensive purity analysis and impurity identification, a combination of orthogonal techniques, such as HPLC-UV and LC-MS, is highly recommended.
References
- 1. ijnrd.org [ijnrd.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Anticancer Potential of Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromoquinoline Compounds as Anticancer Agents, Supported by Experimental Data.
The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects. The introduction of a bromine atom to the quinoline ring can substantially influence the molecule's physicochemical properties and biological efficacy, making bromoquinoline isomers and their derivatives a subject of intense research in the development of novel oncology therapeutics. This guide provides a comparative overview of the anticancer activity of various bromoquinoline compounds, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Comparative Cytotoxicity of Bromoquinoline Derivatives
The anticancer potency of bromoquinoline derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's effectiveness in inhibiting biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several bromoquinoline derivatives from various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and reference compounds.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Reference(s) |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Rat Brain Tumor) | 15.4 | 5-Fluorouracil (5-FU) | 240.8 | [1] |
| HeLa (Cervical) | 26.4 | 5-Fluorouracil (5-FU) | 258.3 | [1] | |
| HT29 (Colon) | 15.0 | 5-Fluorouracil (5-FU) | 248.1 | [1] | |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (Rat Brain Tumor) | 29.8 | 5-Fluorouracil (5-FU) | 240.8 | [1] |
| HeLa (Cervical) | 42.4 | 5-Fluorouracil (5-FU) | 258.3 | [1] | |
| HT29 (Colon) | 25.1 | 5-Fluorouracil (5-FU) | 248.1 | [1] | |
| Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) | C6 (Rat Brain Tumor) | 42.9 | 5-Fluorouracil (5-FU) | 240.8 | [1] |
| HeLa (Cervical) | 54.3 | 5-Fluorouracil (5-FU) | 258.3 | [1] | |
| HT29 (Colon) | 40.8 | 5-Fluorouracil (5-FU) | 248.1 | [1] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | Not Specified | Not Specified | [2] |
| HeLa (Cervical) | 7.8 µg/mL | Not Specified | Not Specified | [2] | |
| HT29 (Colon) | 8.5 µg/mL | Not Specified | Not Specified | [2] | |
| Compound 8a (6-Bromo quinazoline derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | [3][4] |
| SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | Not Specified | [3][4] | |
| Compound 12e (Quinoline-Chalcone derivative) | MGC-803 (Gastric) | 1.38 | 5-Fluorouracil (5-FU) | 6.22 | [5] |
| HCT-116 (Colon) | 5.34 | 5-Fluorouracil (5-FU) | 10.4 | [5] | |
| MCF-7 (Breast) | 5.21 | 5-Fluorouracil (5-FU) | 11.1 | [5] |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the anticancer activity of bromoquinoline derivatives involves a range of in vitro assays to determine their effects on cell viability, cytotoxicity, and mechanisms of action.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [3][6] This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromoquinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[6]
2. BCPE (Bovine Cornea Stromal Cells Proliferation Enzyme-Linked Immunosorbent Assay): [1] This assay was used to assess the antiproliferative potential of novel quinoline derivatives against HeLa, C6, and HT29 cell lines.[1]
3. Lactate Dehydrogenase (LDH) Assay: [1][2] This assay is used to evaluate cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2] Increased LDH activity is indicative of cell membrane damage and cytotoxicity. The results for some bromoquinoline derivatives showed lower cytotoxic effects compared to the control drug 5-FU.[1]
Apoptosis and Mechanistic Assays
1. DNA Laddering Assay: [1][2] This technique is used to visualize the characteristic cleavage of DNA into fragments that occurs during apoptosis. The ability of certain bromoquinoline compounds to induce apoptosis was confirmed through this method.[1]
2. Topoisomerase I Inhibition Assay: [1][2] Human topoisomerase I is a critical enzyme for DNA replication and repair.[1] Some bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been found to inhibit this enzyme.[1][2] The assay typically involves measuring the relaxation of supercoiled plasmid DNA, where inhibition of the enzyme results in less relaxed DNA.
3. Wound Healing Assay: [1] This assay is used to assess the effect of compounds on cell migration. The "wound" is a scratch made on a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time. One study demonstrated that 6,8-dibromo-5-nitroquinoline effectively inhibited the migration of HT29 cells.[1]
Mechanisms of Action
Bromoquinoline derivatives exert their anticancer effects through various mechanisms. The specific pathway often depends on the substitution pattern on the quinoline ring.
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues act as antiproliferative agents by intercalating with DNA, which interferes with replication.[7] They can also target topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.[7] For instance, certain brominated 8-hydroxyquinolines have been shown to inhibit human topoisomerase I.[1][2]
-
Induction of Apoptosis: Several bromoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner.
-
Kinase Inhibition: Quinoline derivatives have been reported to inhibit various kinases that are often dysregulated in cancer, such as Pim-1 kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors (VEGFR).[7][8]
Below is a generalized workflow for in vitro cytotoxicity screening and a potential mechanism of action involving the induction of apoptosis.
General workflow for in vitro cytotoxicity screening.
Simplified diagram of a potential apoptosis pathway.
Structure-Activity Relationship Insights
The position and number of bromine substituents, as well as the presence of other functional groups, significantly impact the anticancer activity of quinoline derivatives.
-
The addition of bromine atoms at the C-5 and C-7 positions of a trimethoxyquinoline scaffold was found to substantially increase antiproliferative activity.[1]
-
The presence of a hydroxyl group at the C-8 position, particularly in conjunction with bromine substitution, appears to enhance anticancer potential.[1][8]
-
For some quinazoline derivatives, the nature of the substitution at other positions can greatly affect cytotoxicity, with some substitutions leading to greater potency and selectivity against cancer cells versus normal cells.[3]
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmphs.com [ijmphs.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 8-Bromo-6-methoxyquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among these, 8-Bromo-6-methoxyquinoline serves as a crucial intermediate and a core structure for the development of novel bioactive molecules. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, focusing on their anticancer, antimalarial, and antimicrobial properties. While specific quantitative bioactivity data for the parent compound, this compound, is not extensively available in public literature, this guide leverages data from its closely related derivatives to infer structure-activity relationships (SAR) and highlight the potential of this chemical class. The information presented herein is supported by experimental data from various in vitro studies.
Comparative Biological Activity
The biological potential of the this compound scaffold is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro biological activities of various derivatives, offering a comparative perspective against the core structure.
Anticancer Activity
Derivatives of the 8-substituted quinoline scaffold have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of topoisomerase I and the induction of apoptosis.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Mechanism |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma) | 6.7 - 25.6 | Strong antiproliferative activity; induces apoptosis; inhibits topoisomerase I. |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | - (Significant inhibitory effects) | Inhibits human topoisomerase I. |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | High antiproliferative activity; induces apoptosis; inhibits topoisomerase I. |
| 6,8-Dibromo-5-nitroquinoline | C6, HT29 | ~50 | Moderate antiproliferative activity. |
Antimalarial Activity
The 8-amino-6-methoxyquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine being a notable example. The parent this compound is a key precursor in the synthesis of such compounds and is suggested to have efficacy against Plasmodium falciparum by interfering with the parasite's life cycle.[1]
Table 2: In Vitro Antimalarial Activity of 8-Amino-6-methoxyquinoline Derivatives
| Compound/Derivative | Plasmodium falciparum Strain(s) | IC50 (µM) | Key Findings |
| 8-Amino-6-methoxyquinoline-tetrazole hybrid (most active) | NF54 | 0.324 | Good activity and promising selectivity. |
| 8-Amino-6-methoxyquinoline-tetrazole hybrid (4-bromophenyl side chain) | NF54 | 2.92 | Demonstrates the influence of side chains on activity. |
| Various 8-aminoquinoline analogs | D6 and W2 clones | 0.05 - 0.1 | An order of magnitude more potent than primaquine.[2] |
Note: While this compound is a key scaffold for antimalarial drugs, specific IC50 values for the parent compound against P. falciparum are not detailed in the provided search results.
Antimicrobial Activity
Halogenated quinolines have demonstrated a broad spectrum of antimicrobial activities. The introduction of a bromine atom can enhance the antimicrobial potency of the quinoline core.
Table 3: In Vitro Antimicrobial Activity of Brominated Quinoline Derivatives
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Key Findings |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - (High antigrowth activity) | Shows higher activity compared to the parent 8-hydroxyquinoline. |
| 9-Bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus, Enterococcus faecalis | 0.031 - 0.125 | Potent activity against Gram-positive bacteria.[3] |
| 7-Bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 800 - 1000 | Moderate antibacterial activity.[3] |
Note: Specific MIC values for this compound are not available in the provided search results. The data is for structurally related brominated quinolines.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[4]
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated with the enzyme and DNA at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a loading dye solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway
Quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.
Caption: Apoptosis induction by quinoline derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of this compound derivatives is a multi-step process.
Caption: Workflow for anticancer screening.
Conclusion
This compound represents a versatile and valuable scaffold in the design of novel therapeutic agents. While direct quantitative data on its biological activity is limited, the extensive research on its derivatives clearly demonstrates that modifications to this core structure can lead to potent anticancer, antimalarial, and antimicrobial compounds. The structure-activity relationships highlighted in this guide underscore the importance of substituents at various positions of the quinoline ring in modulating biological efficacy and mechanism of action. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully exploit the therapeutic potential of this promising chemical class. Future studies should also aim to establish a clear baseline of activity for the parent compound to enable more precise comparative analyses.
References
A Spectroscopic Comparison of 8-Bromo-6-methoxyquinoline and its Precursor, 6-Methoxyquinoline
In the synthesis of novel pharmaceutical compounds and functional materials, a thorough understanding of the structural and electronic changes at each synthetic step is paramount. This guide provides a detailed spectroscopic comparison of the pivotal compound 8-Bromo-6-methoxyquinoline and its immediate precursor, 6-methoxyquinoline. This analysis, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a comprehensive reference for the characterization of these and related quinoline derivatives.
Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 6-methoxyquinoline. This reaction typically involves the treatment of 6-methoxyquinoline with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, leading to the regioselective installation of a bromine atom at the C8 position of the quinoline ring.
Unambiguous Structural Validation of 8-Bromo-6-methoxyquinoline: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the precise and unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 8-Bromo-6-methoxyquinoline. By presenting detailed experimental protocols and supporting data, we illustrate the power of 2D NMR in providing unambiguous atomic connectivity, which is often unattainable with 1D NMR or other methods alone.
Performance Comparison: 2D NMR vs. Alternative Analytical Techniques
The structural elucidation of a substituted aromatic heterocycle like this compound requires a multi-faceted analytical approach. While several techniques provide valuable information, 2D NMR spectroscopy offers an unparalleled level of detail regarding the specific arrangement and connectivity of atoms within the molecule.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Provides through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C), establishing the complete carbon skeleton and proton attachments. | Unambiguously determines the substitution pattern and resolves signal overlap common in 1D NMR. | Requires a larger amount of pure sample and longer acquisition times compared to some other methods. |
| 1D NMR (¹H, ¹³C) | Gives information about the chemical environment and number of different types of protons and carbons. | Relatively quick to acquire and provides essential preliminary structural information. | Signal overlap and complex coupling patterns can make unambiguous assignment difficult, especially for substituted aromatic systems. |
| X-ray Crystallography | Yields the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles. | Provides the absolute structure of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the elemental composition and fragmentation pattern. | High sensitivity, requires very little sample. Isotopic patterns (e.g., for bromine) can confirm the presence of specific elements. | Does not provide information about the specific connectivity of atoms (isomer differentiation can be difficult). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast and non-destructive. Good for identifying key functional groups (e.g., C-O, aromatic C-H).[1] | Provides limited information about the overall molecular structure and connectivity. |
Structural Elucidation of this compound using 2D NMR
The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals of this compound. The following table presents the anticipated ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation | HMBC (¹H-¹³C) Correlations |
| 2 | 8.75 (dd, J=4.2, 1.7 Hz) | 150.5 | H-3, H-4 | C-2 | C-3, C-4, C-8a |
| 3 | 7.40 (dd, J=8.4, 4.2 Hz) | 122.0 | H-2, H-4 | C-3 | C-2, C-4, C-4a |
| 4 | 8.10 (dd, J=8.4, 1.7 Hz) | 135.8 | H-2, H-3 | C-4 | C-2, C-4a, C-5, C-8a |
| 4a | - | 148.2 | - | - | - |
| 5 | 7.55 (d, J=2.8 Hz) | 123.5 | - | C-5 | C-4, C-6, C-7, C-8a |
| 6 | - | 158.0 | - | - | - |
| 7 | 7.20 (d, J=2.8 Hz) | 105.0 | - | C-7 | C-5, C-6, C-8, C-8a |
| 8 | - | 118.0 | - | - | - |
| 8a | - | 129.5 | - | - | - |
| OCH₃ | 3.95 (s) | 55.8 | - | C-OCH₃ | C-6 |
Experimental Protocols
Detailed methodologies for the acquisition of 2D NMR spectra are crucial for reproducible and high-quality results.
Sample Preparation
-
Sample Weighing: Accurately weigh 15-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
2D NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Temperature: 298 K (25 °C).
-
¹H NMR: Acquire a standard proton spectrum to determine the spectral width for the 2D experiments.
-
¹³C NMR: Acquire a standard proton-decoupled carbon spectrum.
-
Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence.
-
Spectral Width (F1 and F2): Set the spectral width to encompass all proton signals.
-
Number of Increments (F1): 256-512 increments.
-
Number of Scans: 2-8 scans per increment.
-
Pulse Program: A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): Set the spectral width to encompass all proton signals.
-
Spectral Width (F1 - ¹³C): Set the spectral width to encompass all carbon signals (approx. 0-160 ppm).
-
Number of Increments (F1): 128-256 increments.
-
Number of Scans: 4-16 scans per increment.
-
Pulse Program: A standard gradient-enhanced HMBC pulse sequence.
-
Spectral Width (F2 - ¹H): Set the spectral width to encompass all proton signals.
-
Spectral Width (F1 - ¹³C): Set the spectral width to encompass all carbon signals (approx. 0-160 ppm).
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Number of Increments (F1): 256-512 increments.
-
Number of Scans: 8-32 scans per increment.
Visualizing the Workflow
The logical process of validating the structure of this compound using 2D NMR can be visualized as a clear workflow.
Caption: Workflow for the structural validation of this compound using 2D NMR spectroscopy.
References
A Comparative Guide to the Mass Spectral Analysis of 8-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals: Confirming the Identity of 8-Bromo-6-methoxyquinoline through Mass Spectrometry and Alternative Analytical Techniques.
In the synthesis and development of novel pharmaceutical compounds, unequivocal identification of the target molecule is paramount. This guide provides a comprehensive comparison of mass spectral data for this compound against potential isomers and related impurities. Furthermore, it outlines alternative analytical methods and detailed experimental protocols to ensure accurate structural confirmation.
Mass Spectral Data Comparison
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO), the mass spectrum will exhibit a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of bromine. The table below summarizes the expected mass spectral data for the target compound and compares it with potential isomeric impurities and related compounds.
| Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Spectral Peaks (m/z) |
| This compound | C₁₀H₈BrNO | 238.08 | 237/239 [M/M+2]⁺ (base peak, characteristic bromine isotopic pattern) , 209/211, 158, 129 |
| 5-Bromo-8-methoxyquinoline | C₁₀H₈BrNO | 238.08 | 237/239 [M/M+2]⁺, further fragmentation will differ from the 8-bromo isomer |
| 7-Bromo-6-methoxyquinoline | C₁₀H₈BrNO | 238.08 | 237/239 [M/M+2]⁺, distinct fragmentation pattern expected |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 159 [M]⁺, 144, 116 |
| 8-Bromoquinoline | C₉H₆BrN | 208.06 | 207/209 [M/M+2]⁺, 128, 101[1] |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M/M+2 isotopic pattern in the mass spectrum, which is a key diagnostic feature for bromine-containing compounds.
Interpreting the Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster at m/z 237 and 239, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity of these peaks should be nearly equal.
Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals. For this compound, expected fragmentation could include:
-
Loss of a methyl radical (•CH₃): Resulting in fragment ions at m/z 222 and 224.
-
Loss of carbon monoxide (CO): Leading to fragment ions at m/z 209 and 211.
-
Loss of the entire methoxy group (•OCH₃): Producing fragment ions at m/z 206 and 208.
-
Loss of bromine radical (•Br): Giving a fragment ion at m/z 158.
The specific fragmentation pattern will be unique to the substitution pattern on the quinoline ring, allowing for differentiation from its isomers.
Alternative Analytical Techniques for Confirmation
While mass spectrometry is a primary tool for identification, combining it with other spectroscopic techniques provides a more robust confirmation of the structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants of the aromatic protons on the quinoline ring will be unique to the 8-bromo-6-methoxy substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic absorption bands for C-O stretching of the methoxy group, C=N and C=C stretching of the quinoline ring, and C-Br stretching would be expected.
Experimental Protocols
Mass Spectrometry
A standard protocol for the mass spectral analysis of this compound is as follows:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent, such as methanol or dichloromethane.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any potential impurities.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (including the M+2 isotope peak) and the major fragment ions. Compare the obtained spectrum with a reference spectrum if available.
Workflow for Confirmation of Identity
The following diagram illustrates a logical workflow for the comprehensive identification of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
A Comparative Investigation into the Electronic Properties of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of substituted quinolines, a class of heterocyclic compounds integral to medicinal chemistry and materials science. By examining the effects of various substituents on the quinoline core, this document aims to furnish researchers with the necessary data and experimental context to inform the design of novel quinoline-based therapeutic agents and functional materials.
Comparative Analysis of Electronic Properties
The electronic characteristics of the quinoline scaffold can be finely tuned by the introduction of different functional groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the HOMO-LUMO energy gap, dipole moment, and overall reactivity of the molecule.
Generally, EDGs such as amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups tend to increase the HOMO energy level, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap is often associated with increased reactivity and a red shift in the UV-Vis absorption spectra. Conversely, EWGs like nitro (-NO2) and cyano (-CN) groups lower the LUMO energy level, which can also result in a smaller HOMO-LUMO gap and affect the molecule's electron-accepting capabilities. The position of the substituent on the quinoline ring also plays a critical role in determining the extent of these electronic perturbations.
Quantitative Data Summary
The following table summarizes key electronic properties of various substituted quinolines based on experimental and computational data.
| Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
| Unsubstituted | - | -6.646[1] | -1.816[1] | 4.83[1] | 2.02[2] |
| -CH3 | 2 | - | - | - | - |
| -Cl | 7 | - | - | - | - |
| -NO2 | 5 | - | - | - | - |
| -NH2 | 4 | - | - | - | - |
| -OCH3 | 6 | - | - | - | - |
| 2,4-dicarbazolyl | 2,4 | - | - | 3.64 (for Q3) | - |
| -NH2 (on amide) | 3 | - | - | 3.640 (for 6t) | - |
| -Cl (on pyridine) | 3 | - | - | 3.382 (for 6q) | - |
Experimental Protocols
The synthesis and electronic characterization of substituted quinolines involve a series of well-established chemical and analytical procedures.
Synthesis of Substituted Quinolines
Several named reactions are classically employed for the synthesis of the quinoline scaffold.
1. Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[3]
-
Materials: 2-aminobenzophenone, ethyl acetoacetate, zirconium(IV) chloride (catalyst), ethanol, water.
-
Procedure:
-
Dissolve 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water.
-
Add the ZrCl₄ catalyst to the solution.
-
Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product using an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
2. Pfitzinger Reaction: This reaction is used to synthesize quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4]
-
Materials: Isatin, acetone, potassium hydroxide (KOH), ethanol, acetic acid.
-
Procedure:
-
Dissolve isatin in an ethanolic solution of potassium hydroxide.
-
Gradually add acetone to the reaction mixture.
-
Reflux the mixture with continuous stirring for 24 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.[4]
-
Characterization of Electronic Properties
1. UV-Vis Spectroscopy: This technique is used to determine the electronic absorption properties of the substituted quinolines, from which the optical HOMO-LUMO gap can be estimated.
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the synthesized quinoline derivative in a suitable solvent (e.g., ethanol, chloroform).[5][6]
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
The onset of the lowest energy absorption band can be used to estimate the optical energy gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).
-
2. Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[7]
-
Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Scan the potential of the working electrode linearly and record the resulting current.
-
From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):
-
E_HOMO = - (E_ox - E_1/2(Fc/Fc+) + 4.8) eV
-
E_LUMO = - (E_red - E_1/2(Fc/Fc+) + 4.8) eV
-
-
Visualizations
The following diagrams illustrate key relationships and workflows in the study of substituted quinolines.
Caption: Substituent Effects on Quinoline HOMO-LUMO Gap.
Caption: Experimental Workflow for Substituted Quinolines.
References
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
Navigating the Potential of 8-Bromo-6-methoxyquinoline Derivatives in the Fight Against Malaria
A Comparative Guide for Researchers and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, underscores the urgent need for novel antimalarial agents. Among the promising scaffolds under investigation, quinoline derivatives have historically played a pivotal role in antimalarial chemotherapy. This guide provides a comparative analysis of the efficacy of 8-bromo-6-methoxyquinoline derivatives against P. falciparum, presenting available experimental data to inform further research and development in this critical area.
Comparative Efficacy Against Plasmodium falciparum
To provide a valuable comparative framework, this guide presents data on closely related 6-methoxyquinoline and brominated quinoline analogs, alongside the standard antimalarial drugs, chloroquine and artemisinin. This allows for an indirect assessment of the potential of the this compound scaffold.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Quinoline Derivatives and Comparator Drugs
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Selectivity Index (SI = CC50/IC50) | Reference |
| Hypothetical this compound Derivative | 3D7 (CQ-sensitive) | Data Not Available | Data Not Available | - | Data Not Available | - |
| Hypothetical this compound Derivative | Dd2 (CQ-resistant) | Data Not Available | Data Not Available | - | Data Not Available | - |
| Chloroquine | 3D7 (CQ-sensitive) | 0.01 - 0.02 | >100 | Various | >5000 | [1] |
| Chloroquine | Dd2 (CQ-resistant) | 0.1 - 0.2 | >100 | Various | >500 | [1][2] |
| Artemisinin | 3D7 (CQ-sensitive) | 0.005 - 0.01 | >100 | Various | >10000 | [3][4] |
| Artemisinin | Dd2 (CQ-resistant) | 0.006 - 0.015 | >100 | Various | >6600 | [3][4] |
| 6-Methoxyquinoline Analog (Compound X) | NF54 (CQ-sensitive) | 0.324 | 103 | L-6 | 318.3 | [5] |
| Brominated Quinoline (Compound Y) | Not Specified | Not Specified | 15.85 (MCF-7), 17.85 (SW480), 84.20 (MRC-5) | MCF-7, SW480, MRC-5 | Not Applicable |
Note: The data for the hypothetical this compound derivatives is marked as "Data Not Available" to highlight the current gap in the literature. The presented data for related analogs serves as a proxy for potential activity and toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well black plate with a clear bottom.
-
Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing SYBR Green I dye. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Cytotoxicity Assay (MTT Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Culture: Mammalian cells (e.g., HepG2, HEK293T) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing Experimental and Logical Relationships
To better understand the workflow and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating the efficacy and cytotoxicity of this compound derivatives.
Caption: Proposed mechanisms of action for 8-aminoquinoline derivatives against P. falciparum.
Putative Mechanism of Action
While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the broader class of 8-aminoquinolines is believed to exert its antiplasmodial effect through a multi-pronged attack. One proposed mechanism involves the generation of reactive oxygen species (ROS) within the parasite. This leads to oxidative stress, damaging essential parasitic proteins and lipids, and ultimately causing cell death.
Another potential mechanism is the inhibition of hemozoin formation. During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 8-aminoquinolines are thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death. It is plausible that this compound derivatives share one or both of these mechanisms of action.
Conclusion and Future Directions
The exploration of this compound derivatives as potential antimalarial agents is still in its nascent stages. The current lack of specific efficacy and cytotoxicity data presents a significant hurdle to a comprehensive evaluation. However, the promising activity of related 6-methoxyquinoline and brominated quinoline analogs suggests that this scaffold warrants further investigation.
Future research should prioritize the synthesis and in vitro screening of a focused library of this compound derivatives against both drug-sensitive and drug-resistant strains of P. falciparum. Concurrently, cytotoxicity profiling against a panel of mammalian cell lines is crucial to establish a preliminary safety profile and determine the selectivity index. Elucidating the precise mechanism of action will be paramount in optimizing the lead compounds and understanding potential resistance mechanisms. The insights gained from such studies will be invaluable in determining the true potential of this chemical class in the ongoing battle against malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [iris.who.int]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Bromo-6-methoxyquinoline: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like 8-Bromo-6-methoxyquinoline are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. Due to its chemical properties as a halogenated quinoline, specific procedures must be followed for its disposal. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All manipulations of this compound should be performed in a well-ventilated area or within a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]
In the case of a spill, the material should be contained using an inert absorbent, such as sand or vermiculite. The absorbed material must then be collected and placed into a designated, sealed container for hazardous waste.[3]
Waste Classification and Segregation
This compound is categorized as a halogenated organic compound.[4] Consequently, it must be segregated from other types of chemical waste. It is crucial to collect this waste in a container specifically designated for "Halogenated Organic Waste."[1][4] This waste stream must not be mixed with non-halogenated organic solvents, aqueous solutions, or other incompatible chemicals.[5][6]
Table 1: Waste Segregation for this compound and Associated Materials
| Waste Category | Examples of Waste | Recommended Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, clearly labeled, and sealed container for halogenated organic waste.[1] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, clearly labeled, and sealed container for non-halogenated organic waste.[1] |
| Aqueous Waste | Neutralized dilute acid or base solutions | Designated container for aqueous waste.[1] |
| Contaminated Solid Waste | Used gloves, absorbent pads, weighing papers | Labeled container for solid hazardous waste. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[3] Laboratories are required to follow their institution's specific waste management protocols, as well as local, state, and federal regulations.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection : Select a chemically resistant container that has a secure, leak-proof lid. This container must be clearly and accurately labeled as "Halogenated Organic Waste" and explicitly list "this compound" as a component.
-
Waste Collection : Carefully transfer the waste this compound, along with any contaminated disposable materials like pipette tips or absorbent paper, into the designated waste container. To prevent overfilling and potential spills, it is recommended not to exceed 80% of the container's capacity.[1]
-
Storage : The sealed waste container should be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials to prevent any hazardous reactions.[1]
-
Documentation : Maintain a detailed log for the waste container, including the chemical name, quantity, and the date of accumulation. This documentation is crucial for regulatory compliance.
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with all the necessary documentation regarding the waste.
Emergency Preparedness
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration and seek immediate medical attention.[2]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2]
-
Eye Contact : Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Diagram 1: Disposal Workflow for this compound
A flowchart illustrating the proper disposal procedure for this compound.
References
Essential Safety and Operational Guide for 8-Bromo-6-methoxyquinoline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 8-Bromo-6-methoxyquinoline. The following procedures are based on best practices for handling halogenated quinoline derivatives.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information presented here is extrapolated from safety data for structurally similar compounds, such as other brominated quinolines.[1][2][3] It is imperative to consult the specific SDS provided by your chemical supplier before any handling or use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound should be handled as a substance that is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Engineering controls, such as a chemical fume hood, are the primary means of exposure control.[4] Appropriate PPE must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should be chemical splash-proof and conform to EN 166 or NIOSH standards.[3] A face shield should be worn over goggles when there is a risk of splashing.[5][6] |
| Skin Protection | Chemically resistant gloves (Nitrile or Neoprene) | Inspect gloves for any signs of degradation before use. Remove and dispose of gloves immediately if contact with the compound occurs, then wash hands thoroughly. For extended use, consult the glove manufacturer's compatibility chart. |
| Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned.[5] | |
| Respiratory Protection | Chemical fume hood or NIOSH-approved respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the supplier-specific Safety Data Sheet (SDS).
-
Designate a specific work area within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are accessible.[4]
-
Assemble all necessary equipment and reagents.
-
-
Donning PPE:
-
Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
-
Weighing and Transfer:
-
If handling the solid form, perform all weighing and transfers within the fume hood to prevent the generation of dust.
-
Use a spatula for transfers and handle with care.
-
When transferring solutions, use a pipette or syringe, avoiding splashes.[4]
-
-
During the Experiment:
-
Post-Experiment and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent solution.
-
Dispose of all cleaning materials as hazardous waste.[7]
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Solid Waste: Collect unreacted compound and any contaminated solid materials (e.g., weigh boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids."[7]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste.[7]
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated, puncture-proof sharps container.[7]
-
Empty Container Disposal: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.[7]
Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[7]
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
